Abexinostat
Description
This compound has been used in trials studying the treatment of Sarcoma, Lymphoma, Leukemia, Lymphocytic, and Hodgkin Disease, among others. It is a novel, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity.
This compound is an orally bioavailable hydroxamate-based pan-inhibitor of histone deacetylase (HDAC), with potential antineoplastic and radiosensitizing activities. Upon administration, this compound inhibits HDAC, resulting in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling; the selective transcription of tumor suppressor genes; and the tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. In addition, this compound decreases the expression of the DNA-repair protein RAD51, thereby reducing the RAD51 protein, preventing repair of DNA double-strand breaks and increasing sensitivity of tumor cells to DNA damaging agents. HDAC, upregulated in many tumor types, is an enzyme that is responsible for the deacetylation of chromatin histone proteins.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
structure in first source
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUCONCHVWBMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229005 | |
| Record name | Abexinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
783355-60-2 | |
| Record name | Abexinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=783355-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abexinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783355602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abexinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12565 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Abexinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylaminomethyl)-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABEXINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYO470654U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Abexinostat's Mechanism of Action in Lymphoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abexinostat (formerly PCI-24781) is an orally bioavailable, broad-spectrum hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical and clinical activity in various hematological malignancies, particularly lymphoma. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in lymphoma, detailing its effects on cellular processes, delineating key signaling pathways, and presenting both preclinical and clinical data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of epigenetic therapies for cancer.
Introduction: The Role of HDACs in Lymphoma
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins. In the context of chromatin, this deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. Dysregulation of HDAC activity is a common feature in many cancers, including lymphoma, where it contributes to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.
Pan-HDAC inhibitors, such as this compound, represent a therapeutic strategy to counteract this aberrant epigenetic landscape. By inhibiting the activity of multiple HDAC enzymes, these agents induce hyperacetylation of histones, leading to a more open and transcriptionally active chromatin state. This, in turn, can reactivate silenced tumor suppressor genes and trigger a cascade of anti-tumor effects.
Core Mechanism of Action of this compound
This compound's primary mechanism of action is the non-selective inhibition of Class I, II, and IV HDAC enzymes. This inhibition leads to the accumulation of acetylated histones, most notably on H3 and H4, and of non-histone proteins such as α-tubulin. The downstream consequences of this hyperacetylation are multifaceted and converge to induce cell cycle arrest, apoptosis, and interfere with DNA damage repair in lymphoma cells.
Induction of Cell Cycle Arrest
A hallmark of this compound's activity is the induction of cell cycle arrest, primarily at the G0/G1 or G2/M phases, in lymphoma cell lines.[1] This is largely mediated by the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).
The induction of p21 by HDAC inhibitors is a complex process that can be both p53-dependent and -independent.[2] In the context of HDAC inhibition, the relaxation of chromatin at the p21 promoter allows for increased binding of transcription factors such as Sp1 and, in cells with wild-type p53, the tumor suppressor p53.[3][4] HDAC1 and p53 have been shown to be antagonistic regulators of the p21 promoter, with HDAC1 repressing its transcription.[3] By inhibiting HDAC1, this compound relieves this repression, allowing for robust p21 expression.[3]
Induction of Apoptosis
This compound induces apoptosis in lymphoma cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). HDAC inhibitors, including this compound, have been shown to shift the balance in favor of apoptosis by upregulating the expression of pro-apoptotic BH3-only proteins such as Bim and Puma, while in some cases downregulating anti-apoptotic proteins like Bcl-xL and Mcl-1.[5][6]
The upregulation of Bim appears to be a critical event, as it can neutralize anti-apoptotic Bcl-2 and Bcl-xL, thereby liberating Bax and Bak to induce mitochondrial outer membrane permeabilization and subsequent caspase activation.[5]
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their cognate death receptors (e.g., Fas, TRAIL-R1/R2) on the cell surface. HDAC inhibitors have been reported to upregulate the expression of these death receptors, sensitizing cancer cells to apoptosis.[7] Upon ligand binding, the death receptors recruit the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8. Active caspase-8 can then directly activate downstream effector caspases, such as caspase-3, or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.
Impairment of DNA Damage Repair
This compound has been shown to interfere with DNA damage repair pathways, particularly homologous recombination (HR). This is achieved through the transcriptional downregulation of key HR proteins, most notably RAD51.[8][9] The reduction in RAD51 protein levels compromises the cell's ability to repair DNA double-strand breaks, leading to an accumulation of DNA damage and potentiation of apoptosis. This mechanism also provides a rationale for combining this compound with DNA-damaging agents. The downregulation of RAD51 by HDAC inhibitors is thought to be mediated through the modulation of transcription factors that regulate its expression.[10]
Preclinical and Clinical Data
Preclinical Activity
In preclinical studies, this compound has demonstrated potent anti-proliferative activity across a range of lymphoma cell lines.
| Cell Line (Lymphoma Subtype) | IC50 (nM) | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | ||
| DoHH2 (GCB-DLBCL) | <20 (ITF-A) | [1][11] |
| TMD8 (ABC-DLBCL) | <50 (ITF-B) | [1][11] |
| U2932 (ABC-DLBCL) | >50 (ITF-B) | [1] |
| Mantle Cell Lymphoma (MCL) | ~34 (median, ITF-B) | [1] |
| Splenic Marginal Zone Lymphoma (SMZL) | ~34 (median, ITF-B) | [1] |
| T-cell Lymphoma | ||
| HUT78 (CTCL) | Not specified | [12] |
Note: ITF-A and ITF-B are novel hydroxamic acid HDAC inhibitors with similar activity profiles to this compound.
Clinical Efficacy and Safety
This compound has been evaluated in several Phase I and II clinical trials in patients with relapsed or refractory lymphoma, demonstrating notable efficacy, particularly in follicular lymphoma.
| Lymphoma Subtype | Trial Phase | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Follicular Lymphoma (FL) | Phase II | 45 mg/m² BID, 7 days on/7 days off | 56.3% (ITT) | 20.5 months | [5][13] |
| Phase II | 80 mg BID, 14 days on/7 days off | 56% | 10.2 months | [10][14] | |
| Phase II | 80 mg BID, 7 days on/7 days off | 67.1% | 13.77 months | [11][15] | |
| Mantle Cell Lymphoma (MCL) | Phase II | 45 mg/m² BID, 7 days on/7 days off | 21.4% (ITT) | 3.9 months | [5][13] |
| Phase II | 80 mg BID, 14 days on/7 days off | 15% | Not Reported | [10][14] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | Phase II | 80 mg BID, 14 days on/7 days off | 31% | Not Reported | [10][14] |
| T-cell Lymphoma (TCL) | Phase II | 80 mg BID, 14 days on/7 days off | 40% | Not Reported | [10][14] |
BID: twice daily; ITT: intent-to-treat
The most common treatment-related adverse events observed in clinical trials with this compound include thrombocytopenia, neutropenia, anemia, fatigue, nausea, and diarrhea.[10][11][13] Different dosing schedules have been explored to manage toxicities while maintaining efficacy.[10][13]
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.
Histone Acetylation Assay
Objective: To quantify the level of histone acetylation in cells treated with this compound.
Methodology (ELISA-based):
-
Cell Lysis and Histone Extraction: Lyse lymphoma cells and extract histones using a commercially available histone extraction kit or standard acid extraction protocols.
-
Coating: Coat a 96-well plate with an antibody specific for the histone of interest (e.g., Histone H3).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Sample Incubation: Add the extracted histone samples to the wells and incubate to allow binding to the capture antibody.
-
Detection Antibody: Add a detection antibody that specifically recognizes the acetylated form of the histone (e.g., anti-acetyl-Histone H3).
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the detection antibody.
-
Substrate and Detection: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of acetylated histone.
Western Blot for Acetylated Tubulin
Objective: To detect and quantify the levels of acetylated α-tubulin in lymphoma cells following treatment with this compound.
Methodology:
-
Protein Extraction: Lyse treated and untreated lymphoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total α-tubulin or a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the acetylated tubulin signal to the total tubulin or loading control signal.
Caspase Activity Assay
Objective: To measure the activity of caspases (e.g., caspase-3, -8, -9) in lymphoma cells undergoing apoptosis induced by this compound.
Methodology (Fluorometric):
-
Cell Lysis: Lyse treated and untreated cells in a specific caspase lysis buffer.
-
Substrate Incubation: Add a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3) to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C to allow the active caspases to cleave the substrate.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer. The fluorescence intensity is proportional to the caspase activity.
-
Normalization: Normalize the fluorescence signal to the protein concentration of the cell lysate.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Methodology:
-
Cell Harvest and Fixation: Harvest lymphoma cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store at -20°C overnight or longer.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash with phosphate-buffered saline (PBS).
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by propidium iodide.
-
DNA Staining: Add a DNA-staining dye, such as propidium iodide (PI) or DAPI, to the cells and incubate in the dark for at least 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound is a potent pan-HDAC inhibitor with a well-defined mechanism of action in lymphoma. By inducing histone hyperacetylation, it reactivates silenced tumor suppressor genes and triggers a cascade of anti-tumor effects, including cell cycle arrest and apoptosis, and impairs DNA damage repair. The clinical activity of this compound, particularly in follicular lymphoma, underscores the therapeutic potential of targeting epigenetic dysregulation in hematological malignancies. Further research into rational combination strategies and the identification of predictive biomarkers will be crucial for optimizing the clinical application of this compound and other HDAC inhibitors in the treatment of lymphoma.
References
- 1. oncotarget.com [oncotarget.com]
- 2. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bim Upregulation by Histone Deacetylase Inhibitors Mediates Interactions with the Bcl-2 Antagonist ABT-737: Evidence for Distinct Roles for Bcl-2, Bcl-xL, and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors Interrupt HSP90•RASGRP1 and HSP90•CRAF Interactions to Upregulate BIM and Circumvent Drug Resistance in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC inhibitors overcome immunotherapy resistance in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inhibitor PCI-24781 decreases RAD51 expression and inhibits homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC inhibitor PCI-24781 decreases RAD51 expression and inhibits homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylases 1 and 2 cooperate in regulating BRCA1, CHK1, and RAD51 expression in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel HDAC inhibitors exhibit pre-clinical efficacy in lymphoma models and point to the importance of CDKN1A expression levels in mediating their anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of CTCL cell lines reveals important differences between mycosis fungoides/Sézary syndrome vs. HTLV-1+ leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Safety and efficacy of this compound, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Abexinostat: A Technical Guide to HDAC Isoform Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abexinostat (also known as PCI-24781) is a novel, orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in both preclinical and clinical settings. As a member of the hydroxamic acid class of HDAC inhibitors, this compound exerts its therapeutic effects by altering the acetylation status of histones and other non-histone proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound's target HDAC isoforms, its selectivity profile, and the key signaling pathways it modulates.
Target HDAC Isoforms and Selectivity
This compound is characterized as a pan-HDAC inhibitor, exhibiting activity against multiple HDAC isoforms. Its primary target is HDAC1, but it also demonstrates potent inhibition of other Class I and Class IIb HDACs.[1][2] The selectivity profile of this compound is crucial for understanding its broad anti-cancer activity and potential therapeutic applications.
Quantitative Inhibition Data
The inhibitory activity of this compound against various HDAC isoforms has been quantified using in vitro enzymatic assays. The following tables summarize the available inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for this compound.
| HDAC Isoform | Inhibition Constant (Ki) (nM) | Reference |
| HDAC1 | 7 | [2] |
| HDAC2 | Modest Potency | [2] |
| HDAC3 | Modest Potency | [2] |
| HDAC6 | Modest Potency | [2] |
| HDAC10 | Modest Potency | [2] |
| HDAC Isoform | IC50 (µM) | Reference |
| HDAC10 | 0.007943 | [2] |
Mechanism of Action: Key Signaling Pathways
The anti-tumor effects of this compound are mediated through the modulation of key cellular signaling pathways that control gene expression, DNA damage repair, and cell cycle progression.
Histone Hyperacetylation and Chromatin Remodeling
The fundamental mechanism of action of this compound involves the inhibition of HDAC enzymes. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes.
Figure 1: Mechanism of this compound-induced histone hyperacetylation and chromatin remodeling.
Downregulation of RAD51 and Inhibition of Homologous Recombination
A critical aspect of this compound's mechanism of action is its ability to downregulate the expression of RAD51, a key protein involved in the homologous recombination (HR) pathway of DNA double-strand break repair.[1][6] By inhibiting HDACs, this compound leads to the transcriptional repression of the RAD51 gene.[1][6] This impairment of DNA repair sensitizes cancer cells to DNA damaging agents and can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways.
Figure 2: this compound-mediated downregulation of RAD51 and inhibition of homologous recombination.
Upregulation of p21 and Cell Cycle Arrest
This compound has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[7][8] The upregulation of p21 is, at least in part, dependent on the tumor suppressor protein p53.[7][8] HDAC inhibition can lead to the acetylation and stabilization of p53, enhancing its transcriptional activity. Activated p53 then binds to the promoter of the p21 gene, leading to its transcription. The resulting p21 protein inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints.
References
- 1. HDAC inhibitor PCI-24781 decreases RAD51 expression and inhibits homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Histone deacetylases 1 and 2 cooperate in regulating BRCA1, CHK1, and RAD51 expression in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. HDAC inhibitor PCI-24781 decreases RAD51 expression and inhibits homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombocytopenia induced by the histone deacetylase inhibitor this compound involves p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Oral Abexinostat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abexinostat (formerly PCI-24781) is an orally bioavailable, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs) that has been investigated for the treatment of various hematologic malignancies and solid tumors.[1][2][3][4] As a pan-HDAC inhibitor, this compound targets multiple HDAC isoforms, leading to the accumulation of acetylated histones and other proteins, which in turn modulates gene expression to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral this compound, summarizing key data from clinical and preclinical studies.
Pharmacodynamics: Mechanism of Action and Cellular Effects
This compound exerts its anticancer effects by inhibiting the enzymatic activity of histone deacetylases.[1] HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1][5] By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in regulating cell fate.[1]
The downstream effects of HDAC inhibition by this compound are multifaceted and include:
-
Induction of p21: Leading to cell cycle arrest.[3]
-
Induction of Apoptosis: Mediated through caspase-8 and the Fas-associated death domain, and associated with an increase in reactive oxygen species.[2][7]
-
Inhibition of DNA Repair: this compound has been shown to decrease the expression of RAD51, a key protein in homologous recombination repair of DNA double-strand breaks.[2][6] This property suggests potential for synergy with DNA-damaging agents.
-
Modulation of Angiogenesis and Immune Responses: Further contributing to its anti-tumor activity.[1]
Figure 1: Mechanism of action of this compound.
Pharmacokinetics
Oral this compound is rapidly absorbed, with a pharmacokinetic profile that supports twice-daily dosing to maintain concentrations necessary for anti-tumor activity.[4][8]
Absorption and Distribution
-
Tmax: The time to reach maximum plasma concentration (Tmax) is typically observed between 0.5 and 1.0 hours after oral administration.[8][9]
-
Half-life: The terminal elimination half-life (T1/2) of this compound is approximately 2.56 to 8.31 hours.[9] In some studies, the half-life has been more specifically reported as 4 to 5 hours.[2][7]
-
Dosing Schedule: To maintain continuous exposure at concentrations required for efficacy while minimizing peak-related toxicities, a twice-daily dosing schedule with a 4 to 6-hour interval is often employed.[7][8]
Metabolism
This compound is metabolized into two main metabolites, RTP-CC-190623-1 and RTP-CC-190623-2.[9] The exposure to these metabolites also increases in an approximately dose-proportional manner.[9]
Food Effect
The effect of food on the pharmacokinetics of this compound has been investigated. While specific data for this compound is not extensively detailed in the provided results, studies of other HDAC inhibitors have shown that food can have a variable impact on absorption.[10][11] For some oral anticancer agents, administration with a high-fat meal can alter the rate and extent of absorption.[12] In a study with Chinese patients, this compound was administered at least half an hour before or 2 hours after meals.[9]
Quantitative Pharmacokinetic Data
| Parameter | Value | Population | Study Reference |
| Tmax (median) | 0.5 - 1.0 hours | Relapsed/refractory B cell NHL | [9] |
| T1/2 (median) | 2.56 - 8.31 hours | Relapsed/refractory B cell NHL | [9] |
| T1/2 (approximate) | 4 - 5 hours | Relapsed/refractory lymphoma | [2][7] |
Table 1: Summary of Key Pharmacokinetic Parameters of Oral this compound.
Quantitative Pharmacodynamic Data
A key pharmacodynamic marker for this compound is the level of histone acetylation in peripheral blood mononuclear cells (PBMCs).
| Dose Level | Observation | Population | Study Reference |
| 30 mg/m² BID | Maximal inhibition of HDAC activity | Metastatic sarcoma | [13] |
| 45 mg/m² BID | 84% of patients had a ≥2-fold increase from baseline in PBMC histone H4 acetylation | Advanced solid tumors | [14] |
| 45 mg/m² BID | Increased levels of acetylated tubulin observed post-dose vs. pre-dose | Relapsed/refractory lymphoma | [7] |
| 60 mg/m² BID | Significant increases in normalized acetylated tubulin (mean fold-increase of 1.46) | Relapsed/refractory lymphoma | [7] |
Table 2: Summary of Pharmacodynamic Effects of Oral this compound.
Experimental Protocols
Phase 1 Dose-Escalation Study in Relapsed/Refractory B-cell NHL
-
Objective: To determine the safety, pharmacokinetics, and efficacy of this compound in Chinese patients with relapsed/refractory B-cell non-Hodgkin lymphoma.[9]
-
Study Design: A 3+3 dose-escalation design was used with dose levels of 40 mg, 60 mg, and 80 mg administered orally twice daily (BID) with a 4-hour interval.[9] Treatment was given for seven consecutive days followed by a 7-day drug-free period in 28-day cycles.[9]
-
Pharmacokinetic Sampling: Blood samples for PK analysis were collected at specified time points after dosing.[9]
-
Analytical Method: Plasma concentrations of this compound and its metabolites were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard for such studies.[14][15]
Pharmacodynamic Assessment in Advanced Solid Tumors
-
Objective: To evaluate the on-target effect of this compound.[14]
-
Methodology: Peripheral blood mononuclear cells (PBMCs) were collected from patients at baseline and after initiation of this compound.[14]
-
Assay: Histone H4 acetylation levels in PBMCs were assessed to measure the biological activity of this compound.[14]
Figure 2: A typical workflow for a Phase 1 clinical trial of this compound.
Dose and Schedule-Dependent Effects
Clinical studies have explored various dosing schedules to optimize the therapeutic index of this compound. The most common adverse events are hematologic, particularly thrombocytopenia and neutropenia.[2][16] Different schedules have been investigated to mitigate these side effects while maintaining efficacy.
-
5 days on / 2 days off: This schedule was used in some early studies.[2]
-
4 days on / 3 days off: This schedule was found to be associated with a smaller decrease in platelet count, allowing for higher dose administration.[2]
-
7 days on / 7 days off: This intermittent schedule has also been evaluated and was the basis for the recommended Phase 2 dose in some studies.[7][9]
The maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) have varied across studies depending on the patient population, combination therapies, and dosing schedule. For instance, in a study of relapsed/refractory B-cell NHL in Chinese patients, the RP2D was determined to be 80 mg BID on a "one week on, one week off" schedule.[9][17] In combination with radiotherapy for advanced solid tumors, the MTD was 105 mg/m² BID with an RP2D of 90 mg/m² BID on a 4 days on/3 days off schedule.[2]
Conclusion
Oral this compound is a pan-HDAC inhibitor with a pharmacokinetic profile characterized by rapid absorption and a relatively short half-life, necessitating twice-daily dosing to maintain therapeutic concentrations. Its pharmacodynamic effects are evident through increased histone acetylation in patient-derived PBMCs, confirming on-target activity. Various dosing schedules have been explored to optimize its safety and efficacy, with intermittent dosing strategies showing promise in mitigating hematologic toxicities. The data summarized in this guide provide a foundational understanding of the clinical pharmacology of this compound for professionals involved in oncology drug development and research. Further investigations, including drug-drug interaction studies and evaluation in diverse patient populations, will continue to refine the clinical application of this agent.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. A phase 1 dose-escalation study of the oral histone deacetylase inhibitor this compound in combination with standard hypofractionated radiotherapy in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound | C21H23N3O5 | CID 11749858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Safety and efficacy of this compound, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics, and efficacy of this compound, an novel histone deacetylase inhibitor, in Chinese patients with relapsed/refractory B cell non-Hodgkin lymphoma: a Phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized Trial of Food Effect on Pharmacokinetic Parameters of ABX464 Administered Orally to Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of food on the bioavailability of panobinostat, an orally active pan-histone deacetylase inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Phase 1 study of oral this compound, a histone deacetylase inhibitor, in combination with doxorubicin in patients with metastatic sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibiting Histone Deacetylase as a Means to Reverse Resistance to Angiogenesis Inhibitors: Phase I Study of this compound Plus Pazopanib in Advanced Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an UPLC-MS/MS method for quantitative analysis of this compound levels in rat plasma and application of pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Safety, pharmacokinetics, and efficacy of this compound, an novel histone deacetylase inhibitor, in Chinese patients with relapsed/refractory B cell non-Hodgkin lymphoma: a Phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Abexinostat in DMSO: A Technical Guide to Solubility and Stability for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility and stability of a compound in its primary solvent is paramount for ensuring the accuracy and reproducibility of experimental results. This technical guide provides an in-depth analysis of the solubility and stability of Abexinostat, a potent pan-histone deacetylase (HDAC) inhibitor, in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies.
This compound: A Profile
This compound (also known as PCI-24781) is a novel, broad-spectrum hydroxamic acid-based inhibitor of HDACs with potential antineoplastic activity.[1] It targets a range of HDAC enzymes, leading to the accumulation of acetylated histones, chromatin remodeling, and the selective transcription of tumor suppressor genes.[1] These actions ultimately inhibit tumor cell division and induce apoptosis.[1] Given its mechanism of action, this compound is a compound of significant interest in cancer research.
Solubility of this compound in DMSO
The solubility of a compound is a critical parameter for the preparation of stock solutions and for ensuring that the compound remains in solution at the desired concentrations during experiments. The reported solubility of this compound in DMSO varies across different suppliers, which can be attributed to several factors including the method of solubility determination (kinetic vs. thermodynamic), the purity of the compound, and the water content of the DMSO.
Table 1: Reported Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 80 mg/mL[2][3] | 201.29 | |
| Cayman Chemical | 30 mg/mL[4] | 75.48 | |
| TargetMol | 3.97 mg/mL[5] | 9.99 | Sonication is recommended. |
| Sigma-Aldrich | 2 mg/mL[6] | 5.03 | Warmed to clear. |
Factors Influencing Solubility Discrepancies:
-
Kinetic vs. Thermodynamic Solubility: Kinetic solubility refers to the concentration of a compound that dissolves in a solvent under specific, often rapid, conditions, and it is the measurement typically provided on supplier data sheets.[1][6][7] Thermodynamic solubility, on the other hand, is the true equilibrium solubility, which is determined over a longer period and is generally lower than the kinetic solubility.[7] The different reported values may reflect these distinct measurement approaches.
-
Water Content in DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[2] The presence of water in DMSO can significantly reduce the solubility of many organic compounds.[8] It is crucial to use anhydrous or low-water content DMSO to achieve maximal solubility.
-
Solid Form of the Compound: The crystalline structure of a compound can affect its solubility. Different batches of a compound may have different crystalline forms, leading to variations in solubility.
-
Temperature and Dissolution Method: As noted by some suppliers, warming the solution or using sonication can aid in the dissolution of this compound in DMSO.[5][6]
Stability of this compound in DMSO
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Source |
| -20°C | 1 month | [2] |
| -80°C | 1 year | [2] |
Key Considerations for Stability:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can potentially lead to compound degradation. A study on the stability of a diverse set of compounds in DMSO found no significant loss after 11 freeze-thaw cycles.[9] However, it is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Water Content: The presence of water in DMSO can be a more significant factor in compound degradation than oxygen.[9] Therefore, using anhydrous DMSO and minimizing exposure to atmospheric moisture is critical for long-term stability.
-
Light Exposure: While not specifically documented for this compound, many organic compounds are sensitive to light. It is advisable to store stock solutions in amber vials or otherwise protected from light.
-
Temperature: Storing stock solutions at low temperatures (-20°C or -80°C) is the standard recommendation to slow down potential degradation processes.
Experimental Protocols
This section outlines detailed methodologies for determining the solubility and stability of a compound like this compound in DMSO.
Solubility Determination
4.1.1. Kinetic Solubility Assay (Nephelometry)
This high-throughput method assesses the concentration at which a compound precipitates from a solution when diluted from a DMSO stock into an aqueous buffer.
References
- 1. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. inventivapharma.com [inventivapharma.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Effects of Abexinostat on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abexinostat (formerly PCI-24781) is a potent, orally available, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in both preclinical and clinical settings.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[3] The aberrant expression and function of HDACs are implicated in the pathogenesis of various cancers, making them a compelling target for therapeutic intervention.[4] this compound works by inhibiting a broad spectrum of HDAC enzymes, leading to the accumulation of acetylated histones.[1][3] This hyperacetylation results in a more relaxed chromatin structure, facilitating the transcription of critical genes involved in cell cycle arrest, apoptosis, and tumor suppression, thereby exerting its anti-neoplastic effects.[1][4] This technical guide provides an in-depth overview of the in vitro effects of this compound, focusing on its impact on histone acetylation, and presents relevant quantitative data and detailed experimental protocols.
Quantitative Data on this compound's In Vitro Activity
The efficacy of this compound has been quantified through various in vitro assays, determining its inhibitory concentration against specific HDAC isozymes and its growth-inhibitory effects on a range of cancer cell lines.
Table 1: Inhibitory Activity of this compound against HDAC Isozymes
This compound is characterized as a broad-spectrum or pan-HDAC inhibitor, demonstrating potent activity against multiple HDAC isozymes in the nanomolar range.[3]
| HDAC Isozyme | Reported Inhibition | Citation |
| HDAC1 | Nanomolar range | [3] |
| HDAC2 | Nanomolar range | [3] |
| HDAC3 | Nanomolar range | [3] |
| HDAC6 | Nanomolar range | [3] |
| HDAC8 | Nanomolar range | [3] |
| HDAC10 | Nanomolar range | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
The growth inhibition 50 (GI50) is a measure of a compound's ability to inhibit cell proliferation by 50%. This compound has shown potent anti-proliferative effects across a variety of tumor cell lines.
| Cell Line | Cancer Type | GI50 (µM) | Citation |
| HCT116 | Colon Carcinoma | Dose-dependent activity | [5][6] |
| DLD-1 | Colorectal Adenocarcinoma | Dose-dependent activity | [5][6] |
| Various Tumor Lines | Mixed | 0.15 - 3.09 | [5][6] |
| HUVEC | Endothelial Cells | 0.43 | [5][6] |
Table 3: Effects of this compound on Protein Acetylation
Treatment with this compound leads to a measurable, dose-dependent increase in the acetylation of both histone and non-histone proteins.
| Cell Line / Sample | Protein | Observed Effect | Citation |
| HCT116, DLD-1 | Acetylated Histones, Acetylated Tubulin | Dose-dependent accumulation | [5][6] |
| Breast Cancer Cell Lines | Acetylated Histone H3, Acetylated α-tubulin | Significant increase after 24h exposure | [7] |
| Patient PBMCs | Histone H4 Acetylation | ≥ 2-fold increase from baseline in 84% of patients | [8] |
Core Experimental Protocols
Reproducing and building upon existing research requires a thorough understanding of the methodologies employed. The following sections detail the key protocols used to evaluate the in vitro effects of this compound.
HDAC Activity Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potency of compounds like this compound in a cell-free system.
Principle: This method is a continuous, trypsin-coupled assay that measures the fluorescence generated when an HDAC enzyme deacetylates a specific substrate. The deacetylated substrate is then cleaved by trypsin, releasing a fluorophore. The rate of fluorescence increase is proportional to the HDAC activity.
-
Reaction Buffer Preparation: Prepare a buffer of 50 mM HEPES, 100 mM KCl, 0.001% Tween 20, and 5% DMSO at pH 7.4. Supplement with bovine serum albumin (BSA) as required for specific isozymes (e.g., 0.01% for HDAC2, 3, 8, 10; 0.05% for HDAC6).
-
Plate Setup: Conduct the assay in a 96-well plate with a final reaction volume of 100 µL.
-
Inhibitor Incubation: Add the specific HDAC isozyme to the reaction buffer. Then, add varying concentrations of this compound and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add trypsin to a final concentration of 50 nM. Initiate the reaction by adding the fluorogenic substrate, acetyl-Gly-Ala-(N-acetyl-Lys)-AMC, at a final concentration specific to the isozyme (e.g., 25 µM for HDAC1, 3, 6; 50 µM for HDAC2, 10; 100 µM for HDAC8).
-
Fluorescence Measurement: Monitor the reaction in a fluorescence plate reader using an excitation wavelength of 355 nm and a detection wavelength of 460 nm. After an initial 30-minute lag time, measure fluorescence over a 30-minute period.
-
Data Analysis: The rate of increase in fluorescence over time is used as the measure of the reaction rate. Calculate the inhibition constants (Ki) from this data.
Cell Viability and Proliferation Assay (MTS Assay)
This colorimetric assay is used to assess the impact of this compound on the metabolic activity of cell cultures, which serves as an indicator of cell viability and proliferation.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) in a final volume of 100 µL and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., using half-log intervals from 0.0015 µM to 10 µM). Include vehicle-only (e.g., 0.15% DMSO) controls.[5]
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).[7]
-
Reagent Addition: Add 20 µL of MTS solution (containing an electron coupling reagent like PES) to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control. Estimate the GI50 value from a dose-response curve using nonlinear regression.[5]
Western Blotting for Acetylated Histones
Western blotting is a technique used to detect and quantify the levels of specific proteins, such as acetylated histones H3 and H4, in cell lysates following treatment with this compound.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target protein (e.g., anti-acetyl-Histone H3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection and quantification.
Detailed Protocol: (General procedure, adapted from[10][11])
-
Cell Treatment and Lysis: Culture and treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).[7] Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody targeting acetylated histone H3 or H4 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., total Histone H3, actin, or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP) or fluorophore-conjugated secondary antibody.
-
Detection and Imaging: Detect the signal using an appropriate method, such as chemiluminescence for HRP or fluorescence imaging.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the corresponding loading control band to determine the relative change in acetylation.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz DOT language illustrate the core mechanisms of this compound and the standard experimental procedures.
Diagram 1: Mechanism of Action of this compound
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and downstream anti-cancer effects.
Diagram 2: In Vitro Experimental Workflow
Caption: Workflow for assessing this compound's effect on cell viability and histone acetylation in vitro.
Diagram 3: Logical Relationships of this compound's Effectsdot
digraph "Logical_Relationships" { graph [fontname="Arial"]; node [shape=rect, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
abex [label="this compound\nTreatment", fillcolor="#4285F4", fontcolor="#FFFFFF"];
hdac_inhibit [label="Pan-HDAC Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
acetyl_increase [label="Increased Acetylation", shape=diamond, fillcolor="#FBBC05"]; histone_ac [label="Histone H3/H4", fillcolor="#F1F3F4"]; tubulin_ac [label="α-Tubulin", fillcolor="#F1F3F4"];
gene_exp [label="Altered Gene Expression", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; p21_up [label="p21 Upregulation", fillcolor="#F1F3F4"]; rad51_down [label="RAD51 Downregulation", fillcolor="#F1F3F4"];
outcome [label="Anti-Tumor Outcomes", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; arrest [label="G2/M Cell Cycle Arrest", fillcolor="#FFFFFF"]; apoptosis [label="Apoptosis Induction", fillcolor="#FFFFFF"]; dna_repair [label="Impaired DNA Repair", fillcolor="#FFFFFF"];
abex -> hdac_inhibit; hdac_inhibit -> acetyl_increase;
acetyl_increase -> histone_ac [dir=none]; acetyl_increase -> tubulin_ac [dir=none];
histone_ac -> gene_exp;
gene_exp -> p21_up [dir=none]; gene_exp -> rad51_down [dir=none];
p21_up -> arrest; rad51_down -> dna_repair; gene_exp -> apoptosis;
arrest -> outcome; apoptosis -> outcome; dna_repair -> outcome; }
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Safety and efficacy of this compound, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibiting Histone Deacetylase as a Means to Reverse Resistance to Angiogenesis Inhibitors: Phase I Study of this compound Plus Pazopanib in Advanced Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Phase I Study of Oral this compound, a Histone Deacetylase Inhibitor, in Combination with Doxorubicin in Patients with Metastatic Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Abexinostat: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abexinostat (PCI-24781) is a potent, orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of hematologic and solid tumors.[1][2] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced cell cycle arrest and apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action
This compound inhibits a broad spectrum of HDAC isozymes, including HDAC1, 2, 3, 6, 8, and 10, with a particular potency against HDAC1.[3] HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes an "open" chromatin state, facilitating the transcription of genes that regulate critical cellular processes such as cell cycle progression and programmed cell death.[2] The antitumor effects of this compound are primarily attributed to its ability to induce G2/M phase cell cycle arrest and trigger apoptosis through the intrinsic pathway.[3][4]
This compound-Induced Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, predominantly at the G2/M transition, in various cancer cell lines.[3][4] This effect is mediated by the modulation of key cell cycle regulatory proteins.
Quantitative Data: Cell Cycle Distribution
The following table summarizes the effect of this compound on the cell cycle distribution of epithelioid sarcoma cells.
| Cell Line | Treatment (this compound) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| VAESBJ | Control | 45.3 | 35.1 | 19.6 | [4] |
| 0.5 µmol/L (48h) | 20.1 | 15.2 | 64.7 | [4] | |
| 1 µmol/L (48h) | 15.8 | 10.5 | 73.7 | [4] | |
| HS-ES | Control | 55.2 | 28.9 | 15.9 | [4] |
| 0.5 µmol/L (48h) | 35.1 | 20.3 | 44.6 | [4] | |
| 1 µmol/L (48h) | 28.9 | 15.7 | 55.4 | [4] | |
| Epi-544 | Control | 60.1 | 25.4 | 14.5 | [4] |
| 0.5 µmol/L (48h) | 40.2 | 18.9 | 40.9 | [4] | |
| 1 µmol/L (48h) | 33.7 | 14.2 | 52.1 | [4] |
Signaling Pathway of G2/M Arrest
This compound-induced G2/M arrest is primarily mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).[5] Increased p21 expression leads to the inhibition of the Cyclin B1/Cdc2 complex, a key driver of mitotic entry.[6] The inactivation of this complex prevents the cell from proceeding into mitosis, thereby causing an arrest in the G2 phase.
This compound-Induced Apoptosis
In addition to cell cycle arrest, this compound is a potent inducer of apoptosis in cancer cells.[2] This programmed cell death is primarily initiated through the intrinsic, or mitochondrial, pathway.
Quantitative Data: Apoptosis Induction
The following table summarizes the percentage of apoptotic cells in epithelioid sarcoma cell lines following treatment with this compound, as determined by Annexin V/PI staining.
| Cell Line | Treatment (this compound, 48h) | % Apoptotic Cells (Annexin V positive) | Reference |
| VAESBJ | Control | 5.2 | [4] |
| 1 µmol/L | 28.4 | [4] | |
| HS-ES | Control | 4.8 | [4] |
| 1 µmol/L | 25.1 | [4] | |
| Epi-544 | Control | 6.1 | [4] |
| 1 µmol/L | 22.7 | [4] |
Signaling Pathway of Intrinsic Apoptosis
This compound treatment leads to an increase in reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.[7] This pathway is characterized by the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP allows the release of cytochrome c into the cytoplasm, which then forms the apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis, including the cleavage of poly (ADP-ribose) polymerase (PARP).[8][9][10]
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is designed for the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow Cytometer
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Harvest cells by trypsinization and collect the cell pellet by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS and resuspend the pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12][13]
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Culture cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect the cell pellet by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-FITC is typically detected in the FL1 or FITC channel, and PI in the FL2 or PE channel.
-
Analyze the data to determine the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14][15][16][17]
Conclusion
This compound is a promising anti-cancer agent that exerts its therapeutic effects through the induction of cell cycle arrest and apoptosis. Its ability to modulate the expression of key regulatory proteins through HDAC inhibition highlights the potential of epigenetic therapies in oncology. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound and to explore its clinical applications in a variety of malignancies. Further research into the intricate signaling networks affected by this compound will continue to elucidate its full therapeutic potential.
References
- 1. Phase I Study of Oral this compound, a Histone Deacetylase Inhibitor, in Combination with Doxorubicin in Patients with Metastatic Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Epigenetic modifications and p21-cyclin B1 nexus in anticancer effect of histone deacetylase inhibitors in combination with silibinin on non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCI-24781 (this compound), a novel histone deacetylase inhibitor, induces reactive oxygen species-dependent apoptosis and is synergistic with bortezomib in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. kumc.edu [kumc.edu]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Structural Analysis of Abexinostat Bound to HDAC Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abexinostat (also known as PCI-24781) is a potent, orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in both preclinical and clinical studies.[1][2] As a hydroxamic acid-based inhibitor, its primary mechanism of action involves the chelation of the zinc ion within the active site of HDAC enzymes. This inhibition leads to the hyperacetylation of histone and non-histone proteins, ultimately resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[1][2] This technical guide provides an in-depth analysis of the structural basis for this compound's interaction with HDAC enzymes, supported by available quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
While a crystal structure of this compound in complex with an HDAC enzyme is not publicly available, computational docking studies provide valuable insights into its binding mode. This guide will leverage a published docking study of this compound with HDAC10 to elucidate the key molecular interactions driving its inhibitory activity.
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
This compound has been characterized as a pan-HDAC inhibitor, exhibiting potent activity against multiple HDAC isoforms. The following table summarizes the available quantitative data on its inhibitory constants (Ki) and half-maximal growth inhibitory concentrations (GI50) against various cancer cell lines.
| HDAC Isoform | Inhibition Constant (Ki) (nM) | Cell Line | GI50 (µM) |
| HDAC1 | 7 | HCT116 (Colon) | 0.15 - 3.09 |
| HDAC2 | Modest Potency | DLD-1 (Colon) | 0.15 - 3.09 |
| HDAC3 | Modest Potency | HUVEC (Endothelial) | 0.43 |
| HDAC6 | Modest Potency | Soft Tissue Sarcoma Cells | Not Specified |
| HDAC8 | >280 (>40-fold selectivity vs HDAC1) | Hodgkin Lymphoma Cells | Not Specified |
| HDAC10 | Modest Potency | Non-Hodgkin Lymphoma Cells | Not Specified |
Structural Analysis: The Binding Mode of this compound
The binding of hydroxamic acid-based inhibitors to the active site of zinc-dependent HDACs is a well-established mechanism. This interaction is primarily driven by the chelation of the catalytic zinc ion by the hydroxamic acid moiety. A computational docking study of this compound with the crystal structure of Danio rerio HDAC10 (drHDAC10) provides a detailed model of its binding orientation and key intermolecular interactions.
The predicted binding mode reveals that the hydroxamic acid group of this compound coordinates with the zinc ion in the active site. The capping group of this compound, which contains a basic moiety, is positioned to form a salt bridge with the gatekeeper residue Glu274 of HDAC10. Furthermore, this capping group engages in hydrophobic interactions with residues Phe204 and Trp205, which contributes to the stability of the complex. The benzhydroxamate portion of this compound occupies the lysine binding tunnel, making characteristic interactions within this channel.
Experimental Protocols
This section details the methodologies for key experiments relevant to the structural and functional analysis of this compound and other HDAC inhibitors.
Recombinant HDAC Expression and Purification
The production of pure, active recombinant HDAC enzymes is a prerequisite for structural and in vitro inhibitory studies. The following protocol is a generalized method for the expression and purification of HDACs, which can be adapted for specific isoforms.
Expression System: Baculovirus-mediated expression in insect cells (e.g., Sf9 or Hi5) or expression in E. coli are commonly used systems for producing recombinant HDACs.
Protocol Outline:
-
Cloning: The cDNA of the target human HDAC is cloned into a suitable expression vector (e.g., pFastBac for baculovirus or pET for E. coli), often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
-
Expression:
-
Baculovirus System: Recombinant bacmid DNA is generated and transfected into insect cells to produce high-titer viral stocks. Suspension cultures of insect cells are then infected with the virus to express the recombinant protein.
-
E. coli System: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is typically achieved through sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins.
-
Elution: The recombinant HDAC is eluted from the column using a competitive ligand (e.g., imidazole for His-tagged proteins).
-
Further Purification (Optional): Depending on the purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography may be employed to achieve homogeneity.
-
Protein Characterization: The purity of the final protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting or mass spectrometry.
HDAC Enzyme Activity Assay
Fluorometric assays are commonly used to measure the enzymatic activity of HDACs and to determine the potency of inhibitors.
Principle: The assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.
Protocol Outline:
-
Reaction Setup: Reactions are typically performed in a 96-well or 384-well plate format. Each well contains the purified recombinant HDAC enzyme in an assay buffer.
-
Inhibitor Addition: For inhibitor studies, varying concentrations of this compound (or other inhibitors) are added to the wells and pre-incubated with the enzyme.
-
Substrate Addition: The fluorogenic HDAC substrate is added to initiate the enzymatic reaction.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Development: A developer solution containing a protease (e.g., trypsin) is added to stop the HDAC reaction and cleave the deacetylated substrate, leading to the release of the fluorophore.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The inhibitory activity is calculated as the percentage of remaining HDAC activity in the presence of the inhibitor compared to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable model.
Crystallization of HDAC-Inhibitor Complexes
Obtaining high-quality crystals of HDAC-inhibitor complexes is essential for determining their three-dimensional structure by X-ray crystallography.
Protocol Outline:
-
Protein Preparation: Highly pure and concentrated (typically 5-10 mg/mL) recombinant HDAC protein is required. The protein should be in a buffer that is compatible with crystallization.
-
Inhibitor Soaking or Co-crystallization:
-
Soaking: Pre-formed crystals of the apo-HDAC enzyme are transferred to a solution containing the inhibitor, allowing the inhibitor to diffuse into the crystal.
-
Co-crystallization: The inhibitor is mixed with the purified HDAC protein prior to setting up crystallization trials.
-
-
Crystallization Screening: A wide range of crystallization conditions (precipitants, buffers, salts, and additives) are screened using high-throughput robotic systems and vapor diffusion methods (sitting drop or hanging drop).
-
Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are optimized to improve crystal size and quality.
-
Cryo-protection: Crystals are typically cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.
-
X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the HDAC-inhibitor complex is then built into the electron density and refined to obtain the final structure.
Visualizations
Signaling Pathway of this compound's Anti-Cancer Effects
This compound, as a pan-HDAC inhibitor, influences multiple downstream signaling pathways to exert its anti-cancer effects. The following diagram illustrates the core mechanism of action and its consequences.
Caption: Mechanism of this compound leading to anti-tumor effects.
Experimental Workflow for HDAC Inhibitor Analysis
The following diagram outlines a typical experimental workflow for the identification and characterization of HDAC inhibitors like this compound.
Caption: Workflow for HDAC inhibitor characterization.
Conclusion
This compound is a potent pan-HDAC inhibitor with a well-defined mechanism of action centered on the inhibition of the catalytic activity of HDAC enzymes. While an experimental crystal structure of an this compound-HDAC complex remains to be determined, computational docking studies provide a robust model of its binding mode, highlighting the crucial interactions with the active site zinc ion and surrounding residues. The quantitative data on its inhibitory profile, combined with established experimental protocols for HDAC research, provide a solid foundation for further investigation and development of this and other HDAC inhibitors. The continued application of structural biology and computational methods will be instrumental in designing the next generation of more selective and effective HDAC-targeted therapies.
References
Methodological & Application
Application Notes and Protocols for Abexinostat Dosing and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Abexinostat (also known as PCI-24781), a pan-histone deacetylase (HDAC) inhibitor, in various mouse models for preclinical cancer research. The following sections detail recommended dosing regimens, administration protocols, and the underlying mechanism of action to guide the design and execution of in vivo studies.
Mechanism of Action
This compound is a broad-spectrum HDAC inhibitor that prevents the removal of acetyl groups from histones and other proteins. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This altered chromatin landscape allows for the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes. The downstream effects of this compound-mediated HDAC inhibition include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways implicated in cancer progression. As a pan-HDAC inhibitor, its effects are broad, but notable impacted pathways include the PI3K/Akt and MAPK/Ras signaling cascades. HDAC inhibitors can influence these pathways by altering the acetylation status and expression of key pathway components.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Dosing and Administration Data in Mouse Models
The following tables summarize quantitative data on the dosing, administration, and efficacy of this compound in various mouse xenograft models.
Table 1: this compound Dosing Regimens and Efficacy in Mouse Models
| Tumor Type | Mouse Strain | Administration Route | Dose | Dosing Schedule | Observed Efficacy (Tumor Growth Inhibition) | Citation |
| Colon (HCT116) | BALB/c nu/nu | Intravenous (IV) | 20 mg/kg | Once daily for 4 consecutive days, followed by 3 days off each week | 48% | [1] |
| Colon (HCT116) | BALB/c nu/nu | Intravenous (IV) | 40 mg/kg | Once daily for 4 consecutive days, followed by 3 days off each week | 57% | [1] |
| Colon (HCT116) | BALB/c nu/nu | Intravenous (IV) | 80 mg/kg | Once daily for 4 consecutive days, followed by 3 days off each week | 82.2% | [1] |
| Colon (HCT116) | BALB/c nu/nu | Intravenous (IV) | 160 mg/kg | Once daily for 4 consecutive days, followed by 3 days off each week | 80% | [1] |
| Colon (DLD-1) | BALB/c nu/nu | Intravenous (IV) | 200 mg/kg | Once daily, every other day | 59% | [1] |
| Sarcoma | Not Specified | Parenteral | 20 - 80 mg/kg | Not Specified | ~50 - 80% | [2] |
| Breast (EMT-6) | BALB/c | Intraperitoneal (IP) | 12 mg/kg | Twice daily (6 hours apart), 5 days on/2 days off for 4 weeks | Significant tumor growth inhibition when combined with radiation | [3] |
Table 2: Pharmacokinetic Parameters of this compound
Note: Mouse-specific pharmacokinetic data is limited in publicly available literature. The following data is from a study in rats and is provided for reference. Pharmacokinetic parameters can vary significantly between species.
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Citation |
| Rat | Oral Gavage | 8.0 mg/kg | 28.20 ± 7.67 | 1.39 ± 1.29 | 13.80 ± 2.50 | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in a Breast Cancer Xenograft Model
This protocol is adapted from a study using an EMT-6 murine breast carcinoma model in BALB/c mice.[3]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water)
-
Sterile 1 mL syringes with 27-30G needles
-
Female BALB/c mice (8-12 weeks old)
-
EMT-6 tumor cells
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Inject 5 x 106 EMT-6 tumor cells suspended in 0.1 mL of 50% Matrigel subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Initiation:
-
Begin treatment when tumors reach an average size of 50-70 mm3.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution with PEG300 and sterile water to the final desired concentration and vehicle composition. Ensure the final DMSO concentration is below 10%.
-
-
Dosing and Administration:
-
Administer this compound at a dose of 12 mg/kg via intraperitoneal injection.
-
The dosing schedule is twice daily (approximately 6 hours apart), for 5 consecutive days, followed by a 2-day break. This cycle is repeated for 4 weeks.
-
-
Monitoring:
-
Measure tumor volumes twice weekly using the formula: V = 0.5 * a * b2 (where 'a' is the long diameter and 'b' is the short diameter).
-
Monitor animal body weight and general health status regularly.
-
Continue monitoring until the tumor volume reaches the predetermined endpoint or for a specified duration (e.g., 45 days).
-
Figure 2: Experimental workflow for IP administration of this compound.
Protocol 2: Oral Gavage Administration of this compound
While a specific oral gavage protocol for this compound in mice was not detailed in the searched literature, a general protocol can be adapted based on standard practices and information from a rat pharmacokinetic study.[4]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Sterile oral gavage needles (20-22G for adult mice)
-
Sterile 1 mL syringes
-
Appropriate mouse strain for the xenograft model
Procedure:
-
Animal Preparation:
-
Handle mice gently to minimize stress.
-
Ensure proper restraint to allow for safe and accurate administration.
-
-
This compound Formulation:
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated to deliver the desired dose in a volume of approximately 10 mL/kg.
-
-
Dosing and Administration:
-
Administer the this compound suspension via oral gavage.
-
A common dosing schedule for oral administration of HDAC inhibitors is once daily.
-
-
Monitoring:
-
Monitor the animals for any signs of distress immediately after gavage and regularly throughout the study.
-
Measure tumor volumes and body weight as required by the study design.
-
Figure 3: General workflow for oral gavage administration.
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical for drug solubility and stability, and can impact in vivo outcomes. It is recommended to perform small-scale formulation tests to ensure this compound is properly dissolved or suspended. A vehicle-only control group should always be included in in vivo experiments.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare. Proper handling and administration techniques are essential to minimize stress and ensure the well-being of the animals.
-
Dose and Schedule Optimization: The optimal dose and schedule of this compound may vary depending on the tumor model, mouse strain, and combination therapies. It is advisable to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) and the most effective therapeutic window for a specific experimental setup.
These application notes and protocols are intended to serve as a guide. Researchers should adapt these methodologies to their specific experimental needs and institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I Study of Oral this compound, a Histone Deacetylase Inhibitor, in Combination with Doxorubicin in Patients with Metastatic Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Development of an UPLC-MS/MS method for quantitative analysis of this compound levels in rat plasma and application of pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abexinostat in Cell Culture
Topic: Preparation of Abexinostat Stock Solution for in Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as PCI-24781, is a potent, orally bioavailable, pan-histone deacetylase (HDAC) inhibitor.[1][2] It acts by blocking the activity of HDAC enzymes, which play a crucial role in regulating gene expression by modifying chromatin structure.[1][3] HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin state and transcriptional repression. By inhibiting these enzymes, this compound causes an accumulation of acetylated histones, which results in a more open chromatin structure.[4][5] This, in turn, facilitates the transcription of tumor suppressor genes and other proteins involved in critical cellular processes, ultimately leading to cell cycle arrest, the induction of apoptosis (programmed cell death), and the inhibition of cancer cell proliferation.[1][3][4][6]
These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture experiments.
This compound: Key Properties
A summary of the essential chemical and physical properties of this compound is presented below. This data is critical for accurate stock solution preparation and experimental design.
| Property | Value | Citation(s) |
| IUPAC Name | 3-[(Dimethylamino)methyl]-N-{2-[4-(hydroxycarbamoyl)phenoxy]ethyl}-1-benzofuran-2-carboxamide | [2][4] |
| Synonyms | PCI-24781, CRA-024781 | [3][4][7] |
| CAS Number | 783355-60-2 | [2][8] |
| Molecular Formula | C₂₁H₂₃N₃O₅ | [2][4] |
| Molecular Weight | 397.43 g/mol | [2][4] |
| Solubility | DMSO: up to 80 mg/mL (approx. 201 mM) Water: Insoluble Ethanol: Insoluble | [7] |
| Storage (Solid) | -20°C | [8] |
| Storage (Stock Sol.) | -20°C or -80°C (aliquoted) | [9] |
Mechanism of Action: Signaling Pathway
This compound functions by inhibiting HDAC enzymes, which alters the acetylation state of histones and other proteins. This leads to changes in gene expression that promote anti-tumor effects such as cell cycle arrest and apoptosis.
Caption: Mechanism of this compound as an HDAC inhibitor.
Experimental Protocols
Materials and Equipment
-
This compound powder (CAS: 783355-60-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Laminar flow hood (Biological Safety Cabinet)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Complete cell culture medium (pre-warmed to 37°C)
Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed. It is crucial to perform all steps under sterile conditions in a laminar flow hood.
-
Calculate Required Mass:
-
Molecular Weight (MW) of this compound = 397.43 g/mol .
-
To make a 10 mM (0.010 mol/L) solution, you need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mM x (1/1000 L) x 397.43 g/mol x (1000 mg/g) = 3.9743 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 4 mg of this compound powder on an analytical balance and record the precise weight.
-
Safety Precaution: Handle the powder in a chemical fume hood or a balance enclosure to avoid inhalation.
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile conical tube.
-
Calculate the exact volume of DMSO needed based on the actual weight. For example, if you weighed 4.0 mg:
-
Volume (mL) = [Mass (mg) / MW (mg/mmol)] / Concentration (mmol/mL)
-
Volume (mL) = [4.0 mg / 397.43 mg/mmol] / 10 mmol/mL = 1.006 mL
-
-
Add the calculated volume of anhydrous DMSO to the tube. Moisture can reduce the solubility of this compound.[7]
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C for 5-10 minutes may aid dissolution if needed.[10]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.[11]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Preparation of Working Solution in Cell Culture Medium
-
Thaw Stock Solution:
-
Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
-
-
Dilution:
-
Pre-warm the required volume of complete cell culture medium in a 37°C water bath.[10]
-
Dilute the stock solution into the pre-warmed medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 1 µM:
-
Use the C1V1 = C2V2 formula:
-
(10 mM) x V1 = (1 µM) x (10 mL)
-
(10,000 µM) x V1 = (1 µM) x (10 mL)
-
V1 = 1 µL
-
-
Add 1 µL of the 10 mM stock solution to 10 mL of medium.
-
Best Practice: To ensure homogeneity and prevent precipitation, add the stock solution dropwise into the vortexing or swirling medium.[10]
-
-
Final DMSO Concentration:
-
It is critical to maintain a low final concentration of the solvent in the culture medium, as DMSO can have cytotoxic effects. The final DMSO concentration in the example above is 0.01% (1 µL in 10 mL), which is well below the generally accepted safe limit of 0.1-0.5%.[10]
-
Application Example: Cell Viability Assay
This compound is frequently used in cell viability or cytotoxicity assays to determine its dose-dependent effect on cancer cell lines.
-
Experimental Workflow:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range for initial screening is between 0.01 µM and 10 µM.[7]
-
Replace the existing medium with the medium containing the different concentrations of this compound. Include a "vehicle control" group treated with the same final concentration of DMSO as the highest drug concentration.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method, such as an MTT, XTT, or AlamarBlue assay.[7]
-
Plot the results to determine the GI₅₀ (the concentration that inhibits cell growth by 50%). The reported GI₅₀ for this compound against various cancer cell lines ranges from 0.15 µM to 3.09 µM.[7]
-
Caption: Workflow for a typical cell viability experiment.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C21H23N3O5 | CID 11749858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride | C21H24ClN3O5 | CID 17751049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, 783355-60-2 | BroadPharm [broadpharm.com]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emulatebio.com [emulatebio.com]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Abexinostat and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abexinostat, a pan-histone deacetylase (HDAC) inhibitor, has demonstrated synergistic anti-tumor effects when used in combination with the conventional chemotherapeutic agent Doxorubicin, particularly in sarcoma models. Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[1] this compound, by inhibiting HDAC enzymes, leads to an open chromatin structure, which may enhance the accessibility of DNA to Doxorubicin.[2][3] Furthermore, preclinical studies suggest that this compound can downregulate DNA repair proteins, such as Rad51, thereby potentiating the DNA-damaging effects of Doxorubicin and overcoming potential resistance mechanisms.[4][5]
These application notes provide a comprehensive overview of the preclinical rationale and a clinical protocol for the combination therapy of this compound and Doxorubicin. Detailed experimental protocols for in vitro and in vivo evaluation are also presented to facilitate further research and development.
Mechanism of Action: Synergistic Anti-Tumor Activity
The combination of this compound and Doxorubicin leverages a multi-faceted approach to induce cancer cell death.
-
Enhanced DNA Damage: this compound's inhibition of HDACs is believed to relax the chromatin structure, making the DNA more accessible to Doxorubicin's intercalating and topoisomerase II inhibitory actions. This leads to an amplification of DNA double-strand breaks.
-
Inhibition of DNA Repair: this compound has been shown to decrease the expression of key DNA repair proteins, notably Rad51, which is crucial for homologous recombination repair of double-strand breaks.[4][5] By impairing the cancer cell's ability to repair the damage inflicted by Doxorubicin, this compound lowers the threshold for apoptosis.
-
Induction of Apoptosis: The accumulation of extensive, irreparable DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death. Preclinical evidence indicates that the combination of this compound and Doxorubicin leads to a synergistic increase in apoptosis in sarcoma cells.[4]
Caption: Proposed mechanism of synergistic action between this compound and Doxorubicin.
Clinical Protocol: Phase I Study in Metastatic Sarcoma
The following protocol is based on a Phase I clinical trial of oral this compound in combination with Doxorubicin for patients with metastatic sarcoma.[2][6]
Patient Population
Patients with metastatic or unresectable sarcoma for whom Doxorubicin treatment is deemed appropriate.
Treatment Cycle
A single treatment cycle is defined as 21 days.[2]
Dosing Regimen
| Drug | Dose | Administration | Schedule |
| This compound | 45 mg/m² | Oral, twice daily (BID) | Days 1-5 of each 21-day cycle[2][6] |
| Doxorubicin | 75 mg/m² | Intravenous (IV) infusion | Day 4 of each 21-day cycle[2][6] |
Note: The maximum tolerated dose (MTD) for this compound in this combination was determined to be 45 mg/m² BID when G-CSF support is mandated.[2][6] Treatment continues until disease progression, unacceptable toxicity, or a cumulative lifetime Doxorubicin dose of 450 mg/m² is reached.[2][6]
Dose-Limiting Toxicities (DLTs)
The following table summarizes the observed DLTs in the Phase I trial.[2]
| This compound Dose (BID) | G-CSF Support | DLTs Observed |
| 30 mg/m² | No | Grade 3 & 4 Neutropenia |
| 60 mg/m² | Yes | Grade 3 Infection, Grade 4 Thrombocytopenia |
| 45 mg/m² | Yes | No DLTs observed (MTD) |
Preclinical Experimental Protocols
The following are example protocols for the in vitro and in vivo evaluation of the this compound and Doxorubicin combination therapy.
In Vitro Protocols
Caption: Workflow for in vitro evaluation of this compound and Doxorubicin combination.
1. Cell Viability Assay (MTS/MTT)
-
Objective: To determine the cytotoxic effects of this compound and Doxorubicin, alone and in combination, on sarcoma cell lines.
-
Materials:
-
Sarcoma cell lines (e.g., SW-982 synovial sarcoma, SW-1353 chondrosarcoma)[1]
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Doxorubicin (dissolved in sterile water or saline)
-
MTS or MTT reagent
-
Plate reader
-
-
Protocol:
-
Seed sarcoma cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.
-
Treat cells with varying concentrations of this compound alone, Doxorubicin alone, or a combination of both drugs for 48-72 hours.[1] Include a vehicle control (DMSO).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values for each treatment condition.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound and Doxorubicin, alone and in combination.
-
Materials:
-
Sarcoma cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Doxorubicin
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with IC50 concentrations of this compound, Doxorubicin, or their combination for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects, such as the downregulation of DNA repair proteins.
-
Materials:
-
Sarcoma cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Doxorubicin
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Primary antibodies (e.g., anti-Rad51, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Treat cells in 6-well plates with this compound and/or Doxorubicin as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
-
In Vivo Protocol
Sarcoma Xenograft Model
-
Objective: To evaluate the in vivo efficacy of the this compound and Doxorubicin combination therapy in a preclinical animal model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Sarcoma cell line for xenograft implantation
-
This compound (formulated for oral gavage)
-
Doxorubicin (formulated for intravenous injection)
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject sarcoma cells into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, this compound alone, Doxorubicin alone, and the combination of this compound and Doxorubicin.
-
Administer treatments according to a defined schedule. For example, this compound could be administered orally daily for 5 days, and Doxorubicin administered intravenously once a week. Dosing from preclinical studies suggests this compound doses of 20 to 80 mg/kg can result in significant tumor growth inhibition.[2]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Summary and Future Directions
The combination of this compound and Doxorubicin presents a promising therapeutic strategy for sarcoma, with a strong preclinical rationale and a defined clinical protocol from early-phase trials. The synergistic mechanism, involving enhanced DNA damage and inhibition of DNA repair, provides a basis for overcoming Doxorubicin resistance. The provided experimental protocols offer a framework for further investigation into the efficacy and mechanisms of this combination therapy in various sarcoma subtypes. Future research should focus on optimizing dosing schedules, identifying predictive biomarkers of response, and expanding clinical trials to validate the efficacy of this combination in a larger patient population.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of Oral this compound, a Histone Deacetylase Inhibitor, in Combination with Doxorubicin in Patients with Metastatic Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic applications of histone deacetylase inhibitors in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC inhibitor PCI-24781 decreases RAD51 expression and inhibits homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 study of oral this compound, a histone deacetylase inhibitor, in combination with doxorubicin in patients with metastatic sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abexinostat in a Xenograft Model of Non-Hodgkin Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-Hodgkin lymphoma (NHL) represents a diverse group of hematologic malignancies originating from lymphoid tissues. Preclinical research is essential for the development of novel therapeutics, with xenograft models serving as a cornerstone for evaluating in vivo efficacy. Abexinostat (also known as PCI-24781) is an oral, pan-histone deacetylase (HDAC) inhibitor that has shown potential in treating various cancers, including NHL.[1][2] HDAC inhibitors are a class of epigenetic drugs that alter chromatin structure and gene expression, leading to anti-tumor effects such as cell cycle arrest and apoptosis.[3] These application notes provide detailed protocols and data for utilizing this compound in a preclinical xenograft model of NHL.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by inhibiting a broad spectrum of HDAC enzymes.[1] HDACs remove acetyl groups from histone and non-histone proteins. Their inhibition by this compound leads to the hyperacetylation of these proteins, resulting in several downstream cellular events beneficial for cancer treatment.[1]
Key mechanisms include:
-
Chromatin Relaxation: Increased histone acetylation leads to a more open chromatin structure. This facilitates the transcription of otherwise silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21.[4]
-
Induction of Apoptosis: this compound induces programmed cell death through caspase and reactive oxygen species (ROS)-dependent mechanisms, which may involve the NF-κB pathway.[5][6] This is also achieved by modulating the expression of apoptosis-regulating proteins, such as downregulating the anti-apoptotic protein Bcl2 and upregulating pro-apoptotic proteins like Bax.
-
Cell Cycle Arrest: By upregulating tumor suppressor genes, this compound can halt the cell cycle, thereby inhibiting proliferation.[1]
-
Inhibition of DNA Repair: this compound has been shown to inhibit RAD51, a key protein in the repair of DNA double-strand breaks.[2]
Experimental Protocols
This section details the methodology for a xenograft study of non-Hodgkin lymphoma using the A20 murine lymphoma cell line.
Cell Culture and Preparation
-
Cell Line: A20 (ATCC® TIB-208™), a murine B-cell lymphoma line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in exponential growth phase.
-
Cell Harvesting: Prior to injection, harvest cells and wash them three times in sterile, serum-free PBS. Determine cell viability using a trypan blue exclusion assay; viability must be >95%. Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix to the desired concentration.
Xenograft Model Establishment
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the right flank of the mouse.
-
Subcutaneously inject 1 x 10⁶ to 2 x 10⁶ viable A20 cells in a total volume of 100-200 µL of the PBS/Matrigel suspension.
-
Monitor animals for tumor development. Palpate the injection site 2-3 times per week.
-
This compound Administration
-
Drug Preparation: this compound is orally bioavailable. For administration via oral gavage, formulate the compound in an appropriate vehicle (e.g., 0.5% methylcellulose). Prepare fresh formulations as required.
-
Dosing Regimen (Reference): Preclinical studies of this compound in colon cancer xenograft models have used doses ranging from 20 mg/kg to 160 mg/kg, administered once daily for 4 consecutive days followed by 3 days off treatment.[4][5] Another successful regimen was 200 mg/kg administered once daily every other day.[4][5] The optimal dose and schedule for an NHL model should be determined empirically.
-
Treatment Initiation: Begin treatment when tumors reach a predetermined average volume (e.g., 100-150 mm³). Randomize mice into control (vehicle only) and treatment groups.
Tumor Monitoring and Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Monitor the body weight of each animal at the same frequency as tumor measurement to assess toxicity.
-
Endpoint Criteria: Define study endpoints, which may include a maximum tumor volume, significant body weight loss (>20%), or signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: % TGI = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100 .
Data Presentation
While specific data from an this compound non-Hodgkin lymphoma xenograft model is not publicly available, results from colon cancer xenograft models provide a strong rationale and starting point for dose-finding studies.
Table 1: Preclinical Efficacy of this compound in Xenograft Models[4][5]
| Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Colon Cancer | HCT116 | 80 mg/kg, q.d. x 4/week | 82.2% |
| Colon Cancer | HCT116 | 160 mg/kg, q.d. x 4/week | 80.0% |
| Colon Cancer | HCT116 | 200 mg/kg, q.o.d. | 69% |
| Colon Cancer | DLD-1 | 200 mg/kg, q.o.d. | 59% |
| q.d. = once daily; q.o.d. = every other day |
Clinical trials have demonstrated the activity of this compound in patients with various subtypes of relapsed/refractory non-Hodgkin lymphoma.
Table 2: Clinical Efficacy of Single-Agent this compound in Relapsed/Refractory NHL
| NHL Subtype | Study Phase | Number of Evaluable Patients | Overall Response Rate (ORR) | Reference |
| Follicular Lymphoma (FL) | Phase II | 14 | 64.3% | |
| Follicular Lymphoma (FL) | Phase II | - | 56% | [7][8] |
| Mantle Cell Lymphoma (MCL) | Phase II | 11 | 27.3% | |
| T-Cell Lymphoma | Phase II | - | 40% | [7][8] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Phase II | - | 31% | [7][8] |
| All NHL Subtypes | Phase II | 87 | 28% | [7][8] |
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Histone Deacetylase Inhibitor PCI-24781 Induces Caspase and ROS-Dependent Apoptosis Through NF-kB and is Synergistic with Bortezomib in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of this compound, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
Application Notes and Protocols: Abexinostat-Induced Apoptosis in Sarcoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abexinostat (also known as PCI-24781) is a potent, orally available, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in various malignancies, including sarcoma.[1] HDAC inhibitors represent a class of epigenetic-modifying agents that alter chromatin structure and gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] In sarcoma cell lines, this compound has been shown to induce apoptosis both as a single agent and in combination with conventional chemotherapeutic drugs like doxorubicin, highlighting its potential as a therapeutic agent for this diverse group of mesenchymal tumors.[1][3]
These application notes provide a summary of the quantitative effects of this compound on sarcoma cell lines, detailed protocols for key experimental assays, and a visual representation of the proposed signaling pathway for this compound-induced apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Sarcoma Cell Lines
| Sarcoma Cell Line | Histological Subtype | IC50 (µM) | Notes | Reference |
| U-2 OS MR | Multidrug-Resistant Osteosarcoma | 0.43 | IC50 determined after 72 hours of treatment. | [4] |
| KH OS R2 | Multidrug-Resistant Osteosarcoma | 2.7 | IC50 determined after 72 hours of treatment. | [4] |
| MES-SA/Dx5 | Multidrug-Resistant Uterine Sarcoma | 0.86 | IC50 determined after 72 hours of treatment. | [4] |
| CS-ZR | Multidrug-Resistant Chondrosarcoma | 1.8 | IC50 determined after 72 hours of treatment. | [4] |
| VAESBJ | Epithelioid Sarcoma | Not explicitly provided, but significant G2/M arrest observed at 0.5 µM and 1 µM. | Data reflects cell cycle arrest and apoptosis induction. | [2] |
| HS-ES | Epithelioid Sarcoma | Not explicitly provided, but significant G2/M arrest observed at 0.5 µM and 1 µM. | Data reflects cell cycle arrest and apoptosis induction. | [2] |
| Epi-544 | Epithelioid Sarcoma | Not explicitly provided, but significant G2/M arrest observed at 0.5 µM and 1 µM. | Data reflects cell cycle arrest and apoptosis induction. | [2] |
Table 2: Cellular Effects of this compound on Epithelioid Sarcoma Cell Lines
| Cell Line | Treatment | % of Cells in G2/M Phase | % of Apoptotic Cells (Annexin V Positive) | Reference |
| VAESBJ | Control (DMSO) | ~15% | ~5% | [2] |
| This compound (0.5 µM, 48h) | ~45% | Not specified | [2] | |
| This compound (1 µM, 48h) | ~60% | ~25% | [2] | |
| HS-ES | Control (DMSO) | ~20% | ~5% | [2] |
| This compound (0.5 µM, 48h) | ~35% | Not specified | [2] | |
| This compound (1 µM, 48h) | ~40% | ~20% | [2] | |
| Epi-544 | Control (DMSO) | ~20% | ~5% | [2] |
| This compound (0.5 µM, 48h) | ~30% | Not specified | [2] | |
| This compound (1 µM, 48h) | ~35% | ~18% | [2] |
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Sarcoma cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (PCI-24781)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.
Materials:
-
Sarcoma cell lines treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and setting the gates.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key apoptotic proteins.
Materials:
-
Sarcoma cell lines treated with this compound or vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Rad51, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Workflow for evaluating this compound's apoptotic effects.
Caption: this compound's proposed apoptotic signaling pathway in sarcoma.
Mechanism of Action
This compound functions as a pan-HDAC inhibitor, leading to the accumulation of acetylated histones and subsequent alterations in gene transcription.[1][2] This epigenetic modification results in the upregulation of tumor suppressor genes, such as p21, which plays a crucial role in cell cycle arrest at the G2/M phase.[2][4]
Furthermore, this compound has been shown to downregulate the expression of Rad51, a key protein involved in homologous recombination-mediated DNA repair.[5][6] The inhibition of Rad51 can sensitize sarcoma cells to DNA-damaging agents and contribute to the induction of apoptosis.[5]
The apoptotic cascade initiated by this compound involves the activation of caspases, including caspase-3, -7, and -9.[4] While the direct effect of this compound on Bcl-2 family proteins in sarcoma is still under investigation, it is a known mechanism for other HDAC inhibitors to modulate the expression of pro- and anti-apoptotic Bcl-2 family members, thereby lowering the threshold for apoptosis.[7] The activation of caspases ultimately leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][4]
Conclusion
This compound demonstrates significant pro-apoptotic activity in various sarcoma cell lines, particularly in multidrug-resistant subtypes. Its mechanism of action involves epigenetic modifications leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. The ability of this compound to synergize with conventional chemotherapy warrants further investigation and supports its clinical evaluation in the treatment of sarcomas. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in this challenging disease.
References
- 1. Therapeutic applications of histone deacetylase inhibitors in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I Study of Oral this compound, a Histone Deacetylase Inhibitor, in Combination with Doxorubicin in Patients with Metastatic Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor PCI-24781 enhances chemotherapy-induced apoptosis in multidrug-resistant sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) PCI-24781 enhances chemotherapy induced apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Bcl-2 family members sensitises soft tissue leiomyosarcomas to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Phase II Clinical Trial of Abexinostat in Follicular Lymphoma
These application notes provide a comprehensive overview and detailed protocols for a Phase II clinical trial investigating the efficacy and safety of Abexinostat, an oral pan-histone deacetylase (HDAC) inhibitor, in patients with relapsed or refractory follicular lymphoma.
Application Notes
Introduction to this compound
This compound (formerly PCI-24781) is an oral, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[3] By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more open chromatin state and the re-expression of silenced tumor suppressor genes.[3] This can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[3] this compound has demonstrated significant clinical activity and durable responses in patients with relapsed/refractory follicular lymphoma in previous studies.[4][5]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of pan-HDAC activity. This leads to the accumulation of acetylated histones, altering gene transcription. Key downstream effects relevant to follicular lymphoma include the upregulation of tumor suppressor genes, cell cycle inhibitors (e.g., p21), and pro-apoptotic proteins (e.g., Bim, Bax). Additionally, HDAC inhibition can affect the acetylation of non-histone proteins, such as tubulin, which may play a role in its anti-tumor activity.[6]
Clinical Trial Design Overview
This Phase II, open-label, single-arm study is designed to evaluate the efficacy and safety of this compound in patients with relapsed or refractory follicular lymphoma who have received at least three prior lines of therapy.[7][8][9]
-
Primary Objective: To determine the overall response rate (ORR) of this compound monotherapy.
-
Secondary Objectives: To assess the duration of response (DOR), progression-free survival (PFS), overall survival (OS), safety and tolerability, and pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[4][7]
Quantitative Data Summary
Table 1: Patient Demographics and Baseline Characteristics (Illustrative)
| Characteristic | Value (N=41) |
| Median Age (Range), years | 55 (34-79) |
| Male, n (%) | 19 (46%) |
| Stage IV Disease, n (%) | 29 (70%) |
| FLIPI-2 Score >3, n (%) | 10 (24%) |
| Median Prior Lines of Therapy (Range) | 3 (2-6) |
| Refractory to Last Therapy, n (%) | 9 (22%) |
Data from an interim analysis of a Phase II study.[4]
Table 2: Efficacy of this compound in Follicular Lymphoma
| Endpoint | Value (N=37) |
| Overall Response Rate (ORR), n (%) | 26 (70%) |
| Complete Response (CR), n (%) | 6 (16%) |
| Disease Control Rate (DCR), n (%) | 34 (92%) |
| Median Time to Response, weeks | 10.8 |
| Median Progression-Free Survival, months | 20.5 |
| Median Duration of Response, months | Not Reached |
Efficacy data compiled from interim results of a Phase II study and a prior Phase I/II study.[3][4]
Table 3: Treatment-Emergent Adverse Events (TEAEs) ≥30% Incidence
| Adverse Event | Any Grade, % (N=41) | Grade ≥3, % (N=41) |
| Thrombocytopenia | 85% | 41% |
| Diarrhea | 61% | Not Reported |
| Neutropenia | 54% | 27% |
| Leukopenia | 49% | 7% |
| Asthenia | 39% | Not Reported |
| Nausea | 37% | Not Reported |
| Anemia | 34% | 5% |
| Fatigue | Not Reported | 16.7% |
Safety data from an interim analysis of a Phase II study and a prior Phase I/II study.[4][7]
Experimental Protocols
Protocol 1: Patient Eligibility and Enrollment
1.1. Inclusion Criteria:
-
Histologically confirmed Grade 1, 2, or 3a follicular lymphoma.[4]
-
Relapsed or refractory disease after at least three prior lines of systemic therapy.[7][8][9]
-
At least one measurable lesion (≥1.5 cm in the longest diameter).
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[4]
-
Adequate organ function.
1.2. Exclusion Criteria:
-
Diagnosis of Grade 3b follicular lymphoma or transformed disease.[7][8]
-
Allogeneic stem cell transplant within 6 months or autologous stem cell transplant within 3 months prior to enrollment.[7][8]
Protocol 2: Drug Administration and Dosing
2.1. Dosing Regimen:
-
This compound is administered orally at a dose of 80 mg twice daily (BID).[4][7][8]
-
The two daily doses should be administered approximately 4 hours apart.[4]
-
Treatment is administered on a "one week on, one week off" schedule (Days 1-7 and 15-21 of a 28-day cycle).[4][7][8]
-
Treatment continues until disease progression or unacceptable toxicity.[7]
2.2. Dose Modifications:
-
Dose reductions and interruptions for management of adverse events should follow a predefined schema.
Protocol 3: Efficacy and Safety Assessments
3.1. Tumor Response Evaluation:
-
Tumor assessments will be performed using CT or MRI scans at baseline, every 8 weeks for the first 24 weeks, and every 12 weeks thereafter.[4]
-
PET-CT scans will be performed at weeks 12 and 24, and to confirm a complete response.[4]
-
Response will be evaluated according to the Lugano 2014 criteria.[4]
3.2. Safety Monitoring:
-
Adverse events will be monitored continuously and graded according to NCI-CTCAE v5.0.
-
Physical examinations, vital signs, and laboratory assessments (hematology, chemistry) will be performed at baseline and regularly throughout the trial.
-
Electrocardiograms (ECGs) will be performed to monitor for QTc prolongation.[7]
Protocol 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
4.1. PK Sample Collection:
-
Blood samples for PK analysis will be collected at pre-defined time points on Day 1 and Day 7 of Cycle 1.
-
Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.
4.2. PD Sample Collection and Analysis (Acetylated Tubulin):
-
Peripheral blood mononuclear cells (PBMCs) will be isolated from whole blood samples collected at baseline and at specified time points post-dose.
-
The level of acetylated tubulin in PBMCs will be measured as a biomarker of HDAC inhibition.[6]
4.2.1. Western Blot Protocol for Acetylated Tubulin:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., total α-tubulin or GAPDH).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. targetedonc.com [targetedonc.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Interim results of a phase II multicenter study with the oral histone deacetylase inhibitor this compound in patients with relapsed/refractory follicular lymphoma. - ASCO [asco.org]
- 5. Safety and efficacy of this compound, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study of this compound in Patients With Relapsed or Refractory Follicular Lymphoma [ctv.veeva.com]
- 9. ichgcp.net [ichgcp.net]
Troubleshooting & Optimization
Technical Support Center: Abexinostat In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low in vivo efficacy with Abexinostat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, orally available, pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to a more compact chromatin structure and repression of gene transcription.[2] By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin and leads to the expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[1][3] This ultimately results in the inhibition of cancer cell proliferation and tumor growth.[2]
Q2: What are the typical in vivo dosing regimens for this compound in mouse models?
Dosing regimens for this compound in preclinical mouse models can vary depending on the tumor type and experimental design. In parenteral administration to tumor-bearing mice, significant tumor growth inhibition (approximately 50-80%) has been demonstrated at doses ranging from 20 to 80 mg/kg.[4] For oral administration, a dose of 12.5 mg/kg administered twice daily (BID), four days a week for three weeks has shown significant anti-tumor effects in nasopharyngeal carcinoma xenografts.[5] It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.
Q3: How can I confirm that this compound is hitting its target in my in vivo model?
Target engagement can be confirmed by measuring the levels of acetylated histones (e.g., acetyl-histone H3 and H4) and other non-histone protein targets like α-tubulin in tumor tissue and peripheral blood mononuclear cells (PBMCs).[2][6] An increase in the acetylation of these proteins following this compound treatment indicates that the drug is inhibiting HDAC activity. Western blotting and immunohistochemistry (IHC) are common methods to assess these pharmacodynamic markers.[7][8]
Q4: What are some potential reasons for observing low in vivo efficacy with this compound?
Several factors can contribute to low in vivo efficacy:
-
Suboptimal Dosing or Formulation: The dose may be too low to achieve therapeutic concentrations in the tumor tissue. The formulation may not be optimal for oral bioavailability.
-
Inadequate Target Engagement: The drug may not be effectively inhibiting HDACs in the tumor. This can be assessed by measuring histone acetylation.
-
Drug Resistance: The tumor cells may have intrinsic or acquired resistance to HDAC inhibitors. Mechanisms can include the overexpression of drug efflux pumps or activation of compensatory signaling pathways.[9]
-
Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. For example, hypoxia can impact the activity of HDAC inhibitors.[1]
-
Choice of Animal Model: The type of xenograft model used (e.g., cell line-derived vs. patient-derived) can impact treatment response.[10][11]
Troubleshooting Guide for Low In Vivo Efficacy
This guide provides a structured approach to troubleshooting common issues encountered during in vivo experiments with this compound.
Problem 1: No significant difference in tumor growth between control and this compound-treated groups.
This is a common issue that can arise from several factors. The following flowchart outlines a systematic troubleshooting approach.
Caption: Troubleshooting workflow for low in vivo efficacy.
Problem 2: High variability in tumor growth within treatment groups.
High variability can mask a real treatment effect.
-
Possible Cause: Inconsistent tumor cell implantation or animal health.
-
Solution: Ensure consistent cell numbers and injection volumes during implantation. Monitor animal health closely and exclude outliers based on predefined criteria.
-
Possible Cause: Heterogeneity of the tumor model.
-
Solution: If using patient-derived xenografts (PDXs), be aware that inherent inter-tumoral heterogeneity can lead to variable responses. Increase group sizes to improve statistical power.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Route of Administration | Tumor Growth Inhibition | Citation |
| Nasopharyngeal Carcinoma (C17) | 12.5 mg/kg, BID, 4 days/week for 3 weeks | Oral | Significant | [5] |
| Sarcoma | 20-80 mg/kg | Parenteral | ~50-80% | [4] |
Table 2: Clinical Efficacy of this compound in Hematological Malignancies
| Cancer Type | Dosing Regimen | Overall Response Rate (ORR) | Citation |
| Follicular Lymphoma | 80 mg BID, 14 days of a 21-day cycle | 56% | [12] |
| T-cell Lymphoma | 80 mg BID, 14 days of a 21-day cycle | 40% | [12] |
| Diffuse Large B-cell Lymphoma | 80 mg BID, 14 days of a 21-day cycle | 31% | [12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Acetylated Histones in Tumor Tissue
This protocol is adapted from established methods for histone analysis.[7][13][14]
-
Histone Extraction:
-
Homogenize flash-frozen tumor tissue in a Triton Extraction Buffer (TEB: 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Wash the pellet with half the volume of TEB and centrifuge again.
-
Resuspend the pellet in 0.2 N HCl and perform acid extraction overnight at 4°C.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C and collect the supernatant containing histones.
-
Determine protein concentration using a Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extract (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane (0.2 µm pore size is recommended for small histone proteins).
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against acetyl-histone H3 and acetyl-histone H4 overnight at 4°C. Use an antibody against total histone H3 or H4 as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent.
-
Protocol 2: Immunohistochemistry (IHC) for Acetylated Histones in Xenograft Tumors
This protocol provides a general guideline for IHC staining of paraffin-embedded tumor sections.[8][15][16][17]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% H2O2 in methanol for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 10% normal goat serum) for 1 hour.
-
Incubate with primary antibody against acetyl-histone H3 or H4 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
Develop with DAB substrate until the desired stain intensity is reached.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound's mechanism of action.
Caption: General workflow for an in vivo efficacy study.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phase I Study of Oral this compound, a Histone Deacetylase Inhibitor, in Combination with Doxorubicin in Patients with Metastatic Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EVALUATION OF THE PHARMACODYNAMIC EFFECTS OF MGCD0103 FROM PRECLINICAL MODELS TO HUMAN, USING A NOVEL HDAC ENZYME ASSAY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for pharmacodynamic analysis of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Immunohistochemical analysis of acetylation, proliferation, mitosis, and apoptosis in tumor xenografts following administration of a histone deacetylase inhibitor--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fredhutch.org [fredhutch.org]
- 11. Patient- and cell line derived xenografts | EPO Berlin Buch GmbH [epo-berlin.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 15. ovid.com [ovid.com]
- 16. epigentek.com [epigentek.com]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Why is Abexinostat not inducing apoptosis in my cell line?
This guide provides troubleshooting steps and frequently asked questions (FAQs) to help researchers understand why Abexinostat may not be inducing apoptosis in their specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound-induced apoptosis?
This compound is a broad-spectrum, hydroxamic acid-based inhibitor of histone deacetylases (HDACs).[1][2] Its primary mechanism involves inhibiting HDAC enzymes, which remove acetyl groups from histone and non-histone proteins.[3][4] This inhibition leads to the accumulation of acetylated proteins, which alters gene expression and protein function to promote anti-tumor effects.[1][3]
The induction of apoptosis by this compound is generally understood to occur through several key events:
-
Transcriptional Regulation: this compound promotes an "open" chromatin structure, enhancing the transcription of tumor suppressor genes like p21 and pro-apoptotic genes from the BCL-2 family (e.g., Bim, Bid).[3][5]
-
Non-Histone Protein Acetylation: this compound can acetylate non-histone proteins involved in apoptosis regulation. A key example is Ku70. Acetylation of Ku70 causes it to release the pro-apoptotic protein Bax, allowing Bax to translocate to the mitochondria and trigger the intrinsic apoptotic pathway.[5]
-
Reactive Oxygen Species (ROS): In some cell lines, such as neuroblastoma, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[6]
-
Caspase Activation: The process culminates in the activation of effector caspases, such as caspase-3, and the cleavage of key cellular substrates like PARP, leading to the characteristic morphological changes of apoptosis.[6]
Troubleshooting Guide
Q2: My results show no apoptosis. Where should I start troubleshooting?
Before investigating complex biological resistance, it's crucial to rule out technical issues with the experimental setup. A systematic check of your materials and methods can often resolve the issue.
Troubleshooting Checklist Table
| Step | Parameter to Check | Expected Result / Action | Potential Implication if Not Observed |
| 1 | Drug Integrity | Use a fresh aliquot of this compound. Confirm solubility in the chosen solvent (e.g., DMSO) and final media concentration. | The compound may have degraded or precipitated, preventing it from reaching the cells at the effective concentration. |
| 2 | Cell Line Health | Test for mycoplasma. Ensure cells are within a consistent, low passage number range and appear healthy prior to treatment. | Mycoplasma contamination or high passage numbers can alter cellular signaling and drug response. |
| 3 | HDAC Inhibition | Perform a Western blot for acetylated histone H3 (Ac-H3) after a short treatment period (e.g., 6-24 hours). | If Ac-H3 levels do not increase, the drug is not engaging its primary target. Re-check drug integrity and concentration. |
| 4 | Apoptosis Assay | Use at least two different methods to measure apoptosis (e.g., Annexin V/PI staining and a Caspase-3/7 activity assay). Perform a time-course experiment (e.g., 24, 48, 72 hours). | Your chosen assay might not be sensitive enough, or the apoptotic peak may occur at a time point you did not measure. |
Q3: I've confirmed my experimental setup is correct. Could my cell line be resistant?
Yes, resistance to HDAC inhibitors, including this compound, can be either intrinsic or acquired and is often cell-type specific.[7][8]
A. Intrinsic Resistance / Cell-Type Specificity Not all cancer cells are equally sensitive to HDAC inhibitors.[9] For example, a study on breast cancer cell lines (BCLs) identified two distinct response profiles to this compound:
-
High-Dose Sensitive BCLs: These cells undergo apoptosis, marked by caspase-3/7 activation, at higher concentrations of the drug.[10]
-
Low-Dose Sensitive BCLs: These cells do not undergo apoptosis. Instead, they exhibit a transient cell cycle arrest and are induced to differentiate, leading to a reduction in the cancer stem cell (CSC) population.[10][11]
Your cell line may fall into a category that responds to this compound through a non-apoptotic mechanism.
B. Acquired Resistance Continuous exposure to HDAC inhibitors can lead to the development of resistant sublines.[7] This resistance can be multifactorial and may involve:
-
Upregulation of specific HDACs (e.g., HDAC3).[8]
-
Induction of multidrug resistance transporters like MDR1.[7]
-
Alterations in key signaling pathways that bypass the drug's effects.[12]
C. Influence of the Tumor Microenvironment Factors in the tumor microenvironment, such as hypoxia, can drive resistance to anti-cancer drugs. Hypoxia can lead to an HDAC-mediated upregulation of HIF1α, a transcription factor that promotes survival and angiogenesis.[13]
Q4: If not apoptosis, what other outcomes could this compound be inducing?
If classical apoptosis markers are negative, it is critical to investigate alternative cellular fates. HDAC inhibitors are known to trigger multiple outcomes depending on the cellular context.[14]
Potential Alternative Outcomes & How to Test for Them:
| Outcome | Description | Suggested Experiment(s) |
| Cell Cycle Arrest | This compound can induce G2/M cell cycle arrest.[4] This is a cytostatic, rather than cytotoxic, effect. | Propidium Iodide (PI) Staining & Flow Cytometry: Analyze DNA content to determine cell cycle distribution. Look for an accumulation of cells in the G2/M phase. |
| Autophagy | In apoptosis-deficient cells, HDAC inhibitors can trigger autophagic cell death.[14] This is a self-degradative process. | Western Blot for LC3-I/LC3-II: An increase in the lipidated LC3-II form is a hallmark of autophagy. Acridine Orange Staining: Visualize acidic vesicular organelles (autolysosomes) by fluorescence microscopy. |
| Necroptosis | A form of programmed, caspase-independent necrosis.[15][16] | Western Blot: Check for phosphorylation of key mediators RIPK1, RIPK3, and MLKL. Pharmacological Inhibition: Test if cell death is rescued by necroptosis inhibitors like Necrostatin-1. |
| Differentiation | This compound can induce the differentiation of cancer stem cells, particularly in certain breast cancer models.[10][11] | Stem Cell Marker Analysis: Use flow cytometry or Western blot to measure changes in stem cell markers (e.g., ALDH activity, CD44/CD24 expression). Tumorsphere Formation Assay: Assess the ability of cells to form spheres in non-adherent conditions. |
Experimental Protocols
Protocol 1: Western Blot for Acetylated Histone H3 and Cleaved Caspase-3
-
Cell Lysis: Treat cells with the desired concentration of this compound for 6-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Acetyl-Histone H3, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST, apply an ECL substrate, and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Plate cells and treat with this compound for the desired time (e.g., 24, 48, 72 hours). Collect both adherent and floating cells.
-
Cell Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Summary Data on this compound Activity
The efficacy of this compound varies significantly across different cancer types and cell lines. The following table summarizes reported responses to provide context for expected outcomes.
| Cancer Type | Cell Line / Patient Cohort | Observed Effect(s) | Citation(s) |
| Neuroblastoma | SMS-KCNR, SKNBE | Cytotoxicity, ROS-dependent apoptosis, Caspase-3 & PARP cleavage. | [6] |
| Lymphoma | Patient-derived (Follicular, DLBCL) | High overall response rate (40-56%), induction of apoptosis. | [17][18] |
| Colon Cancer | HCT116, DLD-1 (Xenografts) | Significant tumor growth inhibition. | [4] |
| Breast Cancer | Panel of 16 BCLs | Two response types: 1) Apoptosis (high-dose sensitive) or 2) CSC differentiation and cell cycle arrest (low-dose sensitive). | [10] |
| Sarcoma | Patient-derived (Metastatic) | Enhanced cytotoxicity when combined with doxorubicin. | [2] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase I Study of Oral this compound, a Histone Deacetylase Inhibitor, in Combination with Doxorubicin in Patients with Metastatic Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCI-24781 (this compound), a novel histone deacetylase inhibitor, induces reactive oxygen species-dependent apoptosis and is synergistic with bortezomib in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase (HDAC) encoding gene expression in pancreatic cancer cell lines and cell sensitivity to HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The histone deacetylase inhibitor this compound induces cancer stem cells differentiation in breast cancer with low Xist expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alternative cell death mechanisms in development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management [frontiersin.org]
- 17. bioengineer.org [bioengineer.org]
- 18. Safety and efficacy of this compound, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oral Abexinostat Administration & Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the oral administration of Abexinostat. The following troubleshooting guides and FAQs address common challenges related to its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the established oral dosage and schedule for this compound in clinical trials?
This compound is an orally available histone deacetylase (HDAC) inhibitor.[1] In clinical studies, it is typically administered twice daily (BID) with a 4-6 hour interval between doses.[1][2] This schedule is designed to maintain continuous exposure at concentrations necessary for anti-tumor activity.[3][4] Dosing cycles often involve a "one week on, one week off" schedule to manage toxicities.[5] The recommended Phase II dose in some studies has been 45 mg/m² BID.[6][7]
Q2: What are the known pharmacokinetic parameters of oral this compound?
This compound is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) ranging from 0.5 to 1.08 hours.[2][8] The terminal elimination half-life (T₁/₂) has been reported to be between 2.56 and 8.31 hours.[8]
Q3: What factors may limit the oral bioavailability of this compound?
A key factor potentially limiting the oral bioavailability of this compound is its poor aqueous solubility. It is reported to be insoluble in water.[2] Drugs with low water solubility often exhibit dissolution rate-limited absorption, which can lead to incomplete absorption and high inter-individual variability.[4][9]
Q4: Are there any known drug-drug interactions that affect the pharmacokinetics of this compound?
In a Phase I study, the pharmacokinetics of this compound were not affected by co-administration with doxorubicin.[9][10]
Troubleshooting Guide
Issue: High variability in pharmacokinetic data between experimental subjects.
-
Potential Cause: Poor aqueous solubility of this compound leading to inconsistent dissolution and absorption. Food effects can also contribute to variability.
-
Troubleshooting Steps:
-
Standardize Administration Conditions: Ensure consistent administration protocols, particularly concerning food. In a clinical study, this compound was administered at least half an hour before or 2 hours after meals.[8]
-
Evaluate Formulation Strategies: For preclinical studies, consider formulating this compound in a way that enhances its solubility.
-
Issue: Lower than expected plasma concentrations of this compound in preclinical models.
-
Potential Cause: Limited absorption due to poor solubility and/or rapid metabolism.
-
Troubleshooting Steps:
-
Formulation Optimization: Explore enabling formulations such as amorphous solid dispersions or lipid-based delivery systems to improve solubility and dissolution rate.[1]
-
Consider Co-administration with a Bioavailability Enhancer: In a research setting, co-administration with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) could be investigated to reduce first-pass metabolism, though this would be an intentional drug-drug interaction.[7]
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters from Clinical Studies
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 0.5 - 1.08 hours | [2][8] |
| Terminal Elimination Half-life (T₁/₂) | 2.56 - 8.31 hours | [8] |
Experimental Protocols
Protocol 1: General Oral Administration of this compound in a Clinical Setting
This protocol is based on methodologies reported in Phase I/II clinical trials.[2][8]
-
Dosage Preparation: this compound is supplied in capsule form.[2]
-
Patient Dosing:
-
Dosing Schedule: A common dosing cycle is "one week on, one week off".[5]
-
Pharmacokinetic Sampling:
-
Collect blood samples at predefined time points post-administration. A typical schedule might include pre-dose, and at 0.5, 1, 2, 4, 6, 8, and 24 hours after the first dose.
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
Visualizations
Caption: Logical relationship of factors limiting this compound bioavailability.
Caption: A potential experimental workflow for improving this compound's oral bioavailability.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. upm-inc.com [upm-inc.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase 1 dose-escalation study of the oral histone deacetylase inhibitor this compound in combination with standard hypofractionated radiotherapy in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. Safety, pharmacokinetics, and efficacy of this compound, an novel histone deacetylase inhibitor, in Chinese patients with relapsed/refractory B cell non-Hodgkin lymphoma: a Phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Form Strategies For Increasing Oral Bioavailability [drugdiscoveryonline.com]
- 7. Safety and efficacy of this compound, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of Oral this compound, a Histone Deacetylase Inhibitor, in Combination with Doxorubicin in Patients with Metastatic Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Phase 1 study of oral this compound, a histone deacetylase inhibitor, in combination with doxorubicin in patients with metastatic sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results from Abexinostat experiments
Welcome to the technical support center for Abexinostat experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally available, pan-histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism involves the inhibition of a broad range of HDAC enzymes, particularly HDAC1, with a reported Ki of 7 nM.[3] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and modulates the transcription of various genes, including tumor suppressor genes.[2] This can result in the induction of apoptosis, cell cycle arrest, and differentiation in cancer cells.[2] Additionally, this compound can affect the acetylation of non-histone proteins like α-tubulin.[1]
Q2: What are the known off-target effects of this compound?
Recent chemical proteomics studies have identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate-based HDAC inhibitors, including this compound.[4][5] Inhibition of MBLAC2, a palmitoyl-CoA hydrolase, by this compound may lead to unexpected cellular phenotypes, such as the accumulation of extracellular vesicles.[4][5] When interpreting anomalous results, it is crucial to consider this off-target activity.
Q3: Are there reports of paradoxical or unexpected cellular responses to this compound?
Yes, paradoxical effects have been observed. For instance, while generally inducing apoptosis, some studies have reported that the cellular response to this compound can be context-dependent. In a study on breast cancer cell lines, two distinct response profiles were identified.[6] In some cell lines, this compound induced cancer stem cell differentiation, while in others, it had no effect on this cell population.[6] This differential response was linked to the expression levels of the long non-coding RNA Xist.[6] Researchers should be aware that the effects of this compound can vary significantly between different cell types and experimental conditions.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
Issue: Higher than expected IC50 value or no significant decrease in cell viability.
| Possible Cause | Troubleshooting Steps |
| Cell line resistance | Certain cell lines may exhibit intrinsic or acquired resistance to HDAC inhibitors. Verify the sensitivity of your cell line in the literature or test a known sensitive cell line as a positive control. |
| Drug inactivity | Ensure the this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO; ensure fresh DMSO is used as moisture can reduce solubility.[3] Prepare fresh dilutions for each experiment. |
| Incorrect assay timing | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
| High cell seeding density | Too many cells can deplete nutrients and lead to contact inhibition, masking the drug's effect. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Serum interference | Components in fetal bovine serum (FBS) can sometimes interact with compounds. Consider reducing the serum concentration or using serum-free media during the drug treatment period, if appropriate for your cell line. |
Issue: Inconsistent results between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. |
| Edge effects in microplates | Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. To minimize this, do not use the outer wells for experimental samples; instead, fill them with sterile PBS or media. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of cells, media, and drug solutions. |
| Contamination | Microbial contamination can affect cell health and metabolism, leading to erroneous results. Regularly check for and discard contaminated cultures. |
Western Blot Analysis
Issue: No increase in histone or tubulin acetylation after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Ineffective drug concentration or treatment time | The induction of protein acetylation is dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. A starting point could be 0.1-1 µM for 4-24 hours. |
| Poor antibody quality | Ensure you are using a high-quality antibody specific for the acetylated form of your protein of interest (e.g., Acetyl-Histone H3, Acetyl-α-Tubulin). Check the antibody datasheet for recommended applications and dilutions. Include a positive control if available (e.g., lysate from cells treated with a known HDAC inhibitor like Trichostatin A). |
| Lysate preparation issues | HDAC inhibitors should be included in the lysis buffer to prevent deacetylation during sample preparation. Use a lysis buffer containing Trichostatin A (TSA) and sodium butyrate. |
| Insufficient protein loading | Acetylated proteins might be a small fraction of the total protein. Ensure you load a sufficient amount of total protein (20-40 µg) per lane to detect the acetylated form. |
Issue: Unexpected changes in protein expression levels.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | This compound can have off-target effects, such as the inhibition of MBLAC2.[4][5] Consider if the unexpected protein level changes could be related to a known or unknown off-target. |
| Downstream effects of HDAC inhibition | HDAC inhibition leads to widespread changes in gene expression.[7] The observed changes may be a secondary or tertiary effect of this compound treatment. Pathway analysis tools can help to identify potential connections. |
| Cellular stress response | High concentrations of this compound can induce cellular stress, leading to changes in the expression of stress-related proteins. Check for markers of cellular stress, such as HSP70. |
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity)
Issue: Lower than expected levels of apoptosis.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal drug concentration or timing | The induction of apoptosis is dose- and time-dependent. Optimize these parameters for your specific cell line. |
| Cell cycle arrest vs. apoptosis | This compound can induce cell cycle arrest in addition to apoptosis.[1] Analyze the cell cycle distribution of your treated cells to determine if they are arresting in G1 or G2/M phase. |
| Apoptosis detection method | The timing of apoptosis detection is critical. Early apoptotic events (e.g., Annexin V binding) occur before late-stage events (e.g., DNA fragmentation). Ensure your assay is appropriate for the time point being analyzed. |
| Resistance to apoptosis | Your cells may have defects in apoptotic signaling pathways. Consider examining the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases). |
Issue: High background apoptosis in control cells.
| Possible Cause | Troubleshooting Steps |
| Unhealthy cell culture | Ensure your cells are healthy and not overly confluent before starting the experiment. High cell density can lead to spontaneous apoptosis. |
| Harsh cell handling | Excessive centrifugation speeds or vigorous pipetting can damage cells and lead to false-positive apoptosis signals. Handle cells gently throughout the protocol. |
| Reagent issues | Ensure all buffers and reagents are fresh and properly prepared. Old or contaminated reagents can induce apoptosis. |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) in fresh media. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot for Histone Acetylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail and HDAC inhibitors (e.g., 1 µM TSA and 5 mM sodium butyrate).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).
HDAC Activity Assay (Fluorometric)
-
Nuclear Extract Preparation: Prepare nuclear extracts from control and this compound-treated cells according to a standard protocol.
-
Assay Reaction: In a 96-well black plate, add the nuclear extract, HDAC assay buffer, and the fluorometric HDAC substrate. Include a "no enzyme" control and a positive control with a known HDAC inhibitor (e.g., Trichostatin A).[8]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[8]
-
Developer Addition: Stop the reaction and develop the fluorescent signal by adding the developer solution provided with the assay kit. Incubate for an additional 15-30 minutes at room temperature.[8]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[8]
-
Data Analysis: Calculate the HDAC activity as the rate of fluorescence increase over time and determine the percentage of inhibition by this compound.
Signaling Pathways and Workflows
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor this compound induces cancer stem cells differentiation in breast cancer with low Xist expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.co.jp [abcam.co.jp]
Validation & Comparative
A Comparative Analysis of Abexinostat and Vorinostat for T-cell Lymphoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Abexinostat and Vorinostat, two histone deacetylase (HDAC) inhibitors with applications in the treatment of T-cell lymphoma. This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, safety profiles, and the experimental methodologies used in their evaluation.
Executive Summary
This compound and Vorinostat are both pan-histone deacetylase (HDAC) inhibitors that have demonstrated clinical activity in T-cell lymphomas. Vorinostat is currently FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL), while this compound has shown promising response rates in a broader category of relapsed/refractory non-Hodgkin lymphoma, including a cohort of T-cell lymphoma patients. This guide presents a side-by-side comparison of their performance, supported by experimental data, to inform research and development decisions.
Mechanism of Action
Both this compound and Vorinostat function as pan-HDAC inhibitors, targeting multiple HDAC isoforms.[1] Inhibition of these enzymes leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This altered chromatin landscape allows for the transcriptional activation of previously silenced tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis, ultimately leading to cancer cell death.[1]
While both drugs share this general mechanism, studies have elucidated more specific downstream signaling effects for Vorinostat in T-cell lymphoma. Research indicates that Vorinostat modulates the T-cell receptor (TCR), MAPK, and JAK-STAT signaling pathways.[2] Specifically, it has been shown to inhibit the phosphorylation of ZAP70 and its downstream target AKT, key components of the TCR signaling cascade.[2]
For this compound, preclinical studies in non-Hodgkin lymphoma cell lines have shown it induces dose-dependent apoptosis, G0-G1 cell cycle arrest, and increases p21 protein expression.[3] The induction of cell death by this compound is associated with caspase-8 activation and an increase in reactive oxygen species.[3]
Signaling Pathway Diagrams
Caption: General mechanism of HDAC inhibitors.
Caption: Vorinostat's impact on key signaling pathways.
Clinical Efficacy
Clinical trial data provides a basis for comparing the efficacy of this compound and Vorinostat in T-cell lymphoma. It is important to note that these are not from head-to-head comparison trials, and patient populations may differ.
| Drug | Trial Phase | T-Cell Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| This compound | II | Relapsed/Refractory T-Cell Lymphoma | 40% | Not specified in T-cell lymphoma cohort | [4] |
| Vorinostat | IIb (Pivotal) | Cutaneous T-Cell Lymphoma (CTCL) | 29.7% | 1 patient achieved CR | [5] |
| Vorinostat | IIa | Cutaneous T-Cell Lymphoma (CTCL) | 24.2% | 0% | [6] |
Safety and Tolerability
The safety profiles of both drugs are consistent with the HDAC inhibitor class. The most common adverse events are gastrointestinal and constitutional symptoms, as well as hematologic abnormalities.
| Drug | Common Adverse Events (Any Grade) | Common Grade 3/4 Adverse Events | Reference |
| This compound | Diarrhea (42%), Nausea (33%) | Thrombocytopenia (80%), Neutropenia (27%), Anemia (12%) | [7] |
| Vorinostat | Diarrhea (52%), Fatigue (52%), Nausea (41%), Anorexia (24%) | Fatigue (4%), Pulmonary embolism (5%), Thrombocytopenia (26%), Anemia (14%) | [8] |
Experimental Protocols
Clinical Trial Methodologies
This compound - Phase II Study in Relapsed/Refractory Non-Hodgkin Lymphoma [7]
-
Study Design: A multicenter, open-label, single-arm phase II study.
-
Patient Population: Patients with relapsed/refractory non-Hodgkin lymphoma, including a cohort with T-cell lymphoma.
-
Dosing Regimen: Oral this compound at 80 mg twice daily (BID) for 14 days of a 21-day cycle. Treatment continued until disease progression or unacceptable toxicity.
-
Efficacy Assessment: Tumor response was evaluated according to standard criteria for lymphoma.
Caption: this compound clinical trial workflow.
Vorinostat - Pivotal Phase IIb Study in Cutaneous T-Cell Lymphoma [5]
-
Study Design: A multicenter, open-label, single-arm phase IIb trial.
-
Patient Population: Patients with persistent, progressive, or recurrent mycosis fungoides or Sézary syndrome (subtypes of CTCL) who had received at least two prior systemic therapies.
-
Dosing Regimen: Oral Vorinostat at 400 mg once daily. Dose reductions were permitted for toxicity.
-
Efficacy Assessment: The primary endpoint was the objective response rate measured by the modified Severity-Weighted Assessment Tool (mSWAT).
Caption: Vorinostat pivotal trial workflow.
Preclinical Experimental Methodologies
Apoptosis Assays
-
Cell Lines: Human CTCL cell lines (e.g., HuT78, MyLa) for Vorinostat studies and various non-Hodgkin lymphoma cell lines for this compound studies.[3][9]
-
Treatment: Cells are treated with varying concentrations of the HDAC inhibitor or vehicle control for specified time periods (e.g., 24, 48 hours).
-
Analysis: Apoptosis is typically quantified by flow cytometry using Annexin V and propidium iodide (PI) staining to identify early and late apoptotic cells. The sub-G1 population, indicative of DNA fragmentation, can also be analyzed by cell cycle analysis.[9][10] Western blotting for key apoptosis-related proteins such as cleaved caspase-3 and Bax can also be performed.[9]
Cell Viability/Proliferation Assays
-
Methodology: CTCL or other lymphoma cell lines are seeded in 96-well plates and treated with a range of drug concentrations.
-
Analysis: Cell viability is assessed at various time points (e.g., 72 hours) using assays that measure metabolic activity, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels.[2] The half-maximal inhibitory concentration (IC50) is then calculated to determine the drug's potency.
Conclusion
Both this compound and Vorinostat are active agents in T-cell lymphoma, operating through the mechanism of HDAC inhibition. This compound has shown a higher overall response rate in a mixed population of relapsed/refractory T-cell lymphomas in a phase II study, though data on complete responses in this specific cohort are limited. Vorinostat has a well-established efficacy and safety profile in cutaneous T-cell lymphoma, leading to its FDA approval. The choice between these agents in a clinical or research setting would depend on the specific subtype of T-cell lymphoma, prior treatments, and the patient's overall health status. Further head-to-head clinical trials would be necessary to definitively determine the superior agent. For researchers, the distinct effects of Vorinostat on specific signaling pathways may offer avenues for investigating mechanisms of resistance and designing rational combination therapies.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Safety and efficacy of this compound, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of this compound, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA approval summary: vorinostat for treatment of advanced primary cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Abexinostat and Pazopanib in Renal Cell Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of combining Abexinostat, a histone deacetylase (HDAC) inhibitor, with pazopanib, a tyrosine kinase inhibitor (TKI), for the treatment of renal cell carcinoma (RCC). The information presented herein is based on available clinical trial data and the proposed molecular mechanisms of action. While extensive clinical research supports the efficacy of this combination, detailed preclinical data from in vitro and in vivo studies are not extensively available in the public domain. This guide summarizes the existing clinical evidence, outlines the theoretical underpinnings of the observed synergy, and provides standardized protocols for the types of experiments typically used to generate preclinical data for such drug combinations.
Executive Summary
The combination of this compound and pazopanib has demonstrated significant clinical benefit in patients with advanced RCC, particularly in cases refractory to TKI monotherapy.[1][2] Clinical evidence from a Phase Ib study indicates that this combination is well-tolerated and can lead to durable responses.[1][3][4][5] The proposed mechanism of synergy involves the reversal of resistance to VEGF-targeted therapy by this compound through the downregulation of hypoxia-inducible factor-1 alpha (HIF-1α).[1][3][4][6] An ongoing Phase III trial (RENAVIV) is further evaluating the clinical efficacy of this combination. While specific preclinical data on this combination is sparse, the existing clinical outcomes strongly suggest a promising synergistic interaction warranting further investigation.
Clinical Efficacy and Safety
A Phase Ib clinical trial (NCT01543763) investigated the safety and efficacy of this compound in combination with pazopanib in patients with solid tumors, including a dose-expansion cohort for RCC.[1][3]
Table 1: Summary of Clinical Efficacy of this compound plus Pazopanib in Renal Cell Carcinoma (Phase Ib Study) [1][2][5]
| Efficacy Parameter | Overall Population (Solid Tumors) | Renal Cell Carcinoma (RCC) Subset | Pazopanib-Refractory Patients |
| Objective Response Rate (ORR) | 21% | 27% | 70% showed tumor regression |
| Median Duration of Response | 9.1 months | Not specifically reported | Durable responses observed (>3.5 years in one case) |
| Clinical Benefit Rate (PR or SD > 6 months) | 33% | Not specifically reported | Not specifically reported |
| Median Overall Survival (OS) in RCC expansion cohort | Not Applicable | 27.65 months | Not specifically reported |
| Progression-Free Survival (PFS) associated with high peripheral blood mononuclear cell (PBMC) HDAC2 expression | Not reported | 6.3 months (vs. 3.7 months with low expression) | Not reported |
Safety Profile: The combination of this compound and pazopanib was found to be generally well-tolerated. The most common grade ≥ 3 related adverse events reported in the Phase Ib trial included fatigue (16%), thrombocytopenia (16%), and neutropenia (10%).[1]
Mechanism of Synergistic Action
The synergistic anti-tumor effect of combining this compound and pazopanib is believed to stem from their complementary mechanisms of action, primarily targeting pathways involved in tumor angiogenesis and survival.
-
Pazopanib's Role: Pazopanib is a multi-targeted TKI that inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other receptor tyrosine kinases. By blocking these receptors, pazopanib inhibits tumor angiogenesis and cell proliferation.
-
This compound's Role: this compound is a pan-HDAC inhibitor. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. In the context of RCC, HDACs are implicated in the stabilization of HIF-1α, a key transcription factor that promotes angiogenesis by upregulating the expression of VEGF and other pro-angiogenic factors.
-
Synergy: Resistance to TKIs like pazopanib can develop through the upregulation of alternative pro-angiogenic pathways, often driven by hypoxia and the stabilization of HIF-1α. By inhibiting HDACs, this compound leads to the destabilization and degradation of HIF-1α, thereby reducing the expression of VEGF. This action is thought to re-sensitize tumors to the anti-angiogenic effects of pazopanib and overcome resistance.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound and pazopanib, alone and in combination, on the viability of RCC cell lines.
Materials:
-
RCC cell lines (e.g., 786-O, ACHN, Caki-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Pazopanib stock solutions (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed RCC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and pazopanib in complete growth medium.
-
Treat the cells with varying concentrations of this compound, pazopanib, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each drug and use software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Western Blot Analysis
Objective: To assess the effect of this compound and pazopanib on the expression and phosphorylation of key proteins in the HDAC and VEGF signaling pathways.
Materials:
-
RCC cells treated as in the viability assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDAC2, anti-acetyl-Histone H3, anti-HIF-1α, anti-VEGF, anti-p-VEGFR, anti-VEGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Experimental and Clinical Workflows
The evaluation of a novel drug combination like this compound and pazopanib typically follows a structured workflow from preclinical assessment to clinical trials.
The ongoing Phase III RENAVIV trial (NCT03592472) is a randomized, double-blind, placebo-controlled study designed to definitively assess the efficacy and safety of pazopanib with or without this compound in patients with locally advanced or metastatic RCC.
References
- 1. Inhibiting Histone Deacetylase as a Means to Reverse Resistance to Angiogenesis Inhibitors: Phase I Study of this compound Plus Pazopanib in Advanced Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Updated survival follow-up for phase I study of this compound with pazopanib in patients with solid tumor malignancies. - ASCO [asco.org]
- 5. Inhibiting Histone Deacetylase as a Means to Reverse Resistance to Angiogenesis Inhibitors: Phase I Study of this compound Plus Pazopanib in Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting histone deacetylase as ... | Article | H1 Connect [archive.connect.h1.co]
Abexinostat Shows Potent Preclinical Activity Compared to Other Pan-HDAC Inhibitors
A comprehensive review of preclinical data reveals Abexinostat as a potent pan-histone deacetylase (HDAC) inhibitor, demonstrating significant anti-tumor activity in various cancer models. Comparative analysis with other pan-HDAC inhibitors, such as Vorinostat and Panobinostat, highlights its efficacy in inducing cell cycle arrest, promoting apoptosis, and inhibiting tumor growth in vivo.
This compound (also known as PCI-24781) is a hydroxamic acid-based pan-HDAC inhibitor that has shown broad-spectrum anticancer activities in preclinical studies.[1] Its mechanism of action involves the inhibition of multiple HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.[2][3]
Comparative In Vitro Efficacy
Preclinical studies have demonstrated the potent in vitro cytotoxic effects of this compound across a range of cancer cell lines. A direct comparison in neuroblastoma cell lines revealed that this compound (PCI-24781) exhibited significantly greater cytotoxicity than first-generation HDAC inhibitors, including Vorinostat (SAHA), valproic acid, and sodium butyrate.[4] this compound's IC50 values were in the nanomolar range, while those for the other inhibitors were in the micromolar to millimolar range.[4]
Similarly, when compared to Panobinostat and Vorinostat in sarcoma cell lines, Panobinostat generally showed the lowest IC50 values, indicating high potency.[5] However, this compound has also demonstrated potent, nanomolar-range activity in various other solid tumor and hematological malignancy cell lines.[6]
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| This compound (PCI-24781) | SMS-KCNR | Neuroblastoma | 83.5 nM | [4] |
| SKNBE(2)C | Neuroblastoma | 196.4 nM | [4] | |
| HCT116 | Colon Carcinoma | 0.15 µM - 3.09 µM (GI50 range) | [6] | |
| DLD-1 | Colon Carcinoma | 0.15 µM - 3.09 µM (GI50 range) | [6] | |
| Vorinostat (SAHA) | SMS-KCNR | Neuroblastoma | 5.8 µM | [4] |
| SKNBE(2)C | Neuroblastoma | 123.3 µM | [4] | |
| SW-982 | Synovial Sarcoma | 8.6 µM | [5] | |
| SW-1353 | Chondrosarcoma | 2.0 µM | [5] | |
| Panobinostat (LBH-589) | SW-982 | Synovial Sarcoma | 0.1 µM | [5] |
| SW-1353 | Chondrosarcoma | 0.02 µM | [5] | |
| HCT116 | Colorectal Cancer | 5.1 - 17.5 nM | [7] | |
| Multiple Lung Cancer & Mesothelioma lines | Lung Cancer | 4 - 470 nM (median 20 nM) | [8] |
In Vivo Anti-Tumor Activity
In preclinical animal models, this compound has demonstrated significant tumor growth inhibition. In a mouse xenograft model of metastatic sarcoma, parenteral administration of this compound at doses of 20 to 80 mg/kg resulted in approximately 50-80% tumor growth inhibition.[9] Furthermore, studies in colon cancer xenografts showed that this compound treatment led to a significant reduction in tumor growth.[6]
Panobinostat has also shown robust in vivo efficacy. In small cell lung cancer (SCLC) xenografts, daily intraperitoneal administration of 20 mg/kg Panobinostat resulted in an average decrease in tumor growth of 70%.[8] In medulloblastoma animal models, Panobinostat effectively suppressed the spinal seeding of tumors.[10]
Vorinostat has been shown to suppress the growth of uterine sarcomas in vivo and inhibit tumor growth in rodent models of various other cancers including prostate, breast, and lung cancer.[3][9]
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound (PCI-24781) | Metastatic Sarcoma Xenograft | 20-80 mg/kg (parenteral) | ~50-80% | [9] |
| Panobinostat (LBH-589) | Small Cell Lung Cancer Xenograft | 20 mg/kg/day (i.p.) | ~70% | [8] |
| Medulloblastoma Animal Model | Not specified | Effective suppression of spinal seeding | [10] | |
| Vorinostat (SAHA) | Uterine Sarcoma | Not specified | Suppression of tumor growth | [9] |
| Various Rodent Models | Not specified | Inhibition of tumor growth | [3] |
Signaling Pathways and Mechanism of Action
Pan-HDAC inhibitors exert their anti-tumor effects through the modulation of various signaling pathways.
This compound has been shown to decrease the expression of RAD51, a key protein in homologous recombination DNA repair, thereby potentially sensitizing cancer cells to DNA-damaging agents.[11] It also induces the expression of p21, a cyclin-dependent kinase inhibitor that leads to cell cycle arrest, and promotes apoptosis through caspase activation.[6]
Panobinostat affects multiple critical signaling pathways implicated in cancer progression, including the JAK/STAT, PI3K/AKT/mTOR, and p53 pathways.[1][12] By inhibiting these pathways, Panobinostat can suppress tumor growth and survival.[1][12]
Vorinostat has been shown to interfere with the T-cell receptor signaling pathway, as well as the MAPK and JAK-STAT pathways.[2][13] It can also modulate the insulin-like growth factor (IGF-I) signaling pathway, which is implicated in cancer cell proliferation and survival.[14]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay)
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of the HDAC inhibitors (e.g., this compound, Vorinostat, Panobinostat) or vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours). Cell viability was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay according to the manufacturer's protocol. The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC50 or GI50 values, the concentration of the drug that inhibits cell growth by 50%, were calculated from the dose-response curves.[5][7]
Western Blot Analysis for Histone Acetylation
Cells were treated with the HDAC inhibitors or vehicle control for a specified time. Whole-cell lysates or nuclear extracts were prepared using appropriate lysis buffers. Protein concentrations were determined using a standard protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., β-actin). After washing, the membranes were incubated with corresponding secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
Female athymic nude mice were subcutaneously injected with a suspension of cancer cells (e.g., HCT116, SCLC cell lines) in a suitable medium. When tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment groups received the HDAC inhibitors (e.g., this compound, Panobinostat) via a specified route (e.g., intraperitoneal, oral) and schedule. The control group received a vehicle control. Tumor volume was measured regularly (e.g., twice weekly) using calipers. At the end of the study, the tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.[8][9]
References
- 1. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 3. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 4. PCI-24781 (this compound), a novel histone deacetylase inhibitor, induces reactive oxygen species-dependent apoptosis and is synergistic with bortezomib in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Study of Oral this compound, a Histone Deacetylase Inhibitor, in Combination with Doxorubicin in Patients with Metastatic Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. HDAC inhibitor PCI-24781 decreases RAD51 expression and inhibits homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. commons.stmarytx.edu [commons.stmarytx.edu]
- 13. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Abexinostat's Impact on VEGF Expression: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Abexinostat's effect on Vascular Endothelial Growth Factor (VEGF) expression with other histone deacetylase (HDAC) inhibitors. This analysis is supported by experimental data and detailed protocols to aid in the validation and assessment of these compounds in preclinical research.
This compound (PCI-24781) is an orally available, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs) with demonstrated anti-tumor activity.[1] One of the key mechanisms by which HDAC inhibitors exert their anti-cancer effects is through the modulation of genes involved in angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis. A central player in this process is VEGF.
The Interplay Between HDACs, HIF-1α, and VEGF
HDACs regulate gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. In the context of cancer and hypoxia (low oxygen levels), a transcription factor known as Hypoxia-Inducible Factor-1α (HIF-1α) becomes stabilized and plays a pivotal role in tumor survival and angiogenesis by upregulating the expression of target genes, including VEGF.[2][3]
Several HDAC enzymes, including HDAC1, HDAC2, HDAC3, HDAC4, and HDAC6, are involved in the deacetylation and stabilization of HIF-1α, thereby promoting its transcriptional activity and subsequent VEGF production.[4] By inhibiting these HDACs, compounds like this compound can lead to the destabilization of HIF-1α, resulting in the downregulation of VEGF expression.[2] This provides a strong rationale for the use of HDAC inhibitors as anti-angiogenic agents in cancer therapy.
Comparative Efficacy of HDAC Inhibitors on VEGF Expression
To provide a comparative landscape, this guide summarizes available preclinical data for other well-characterized pan-HDAC inhibitors: Panobinostat (LBH589) and Vorinostat (SAHA), as well as Belinostat (PXD101).
| HDAC Inhibitor | Cancer Model | Key Findings on VEGF Modulation | Reference |
| This compound (PCI-24781) | Advanced Solid Tumors (Clinical Trial) | Downregulation of plasma VEGF levels correlated with histone acetylation.[4] | [4] |
| Panobinostat (LBH589) | Hodgkin Lymphoma Cell Lines | Demonstrated dose- and time-dependent antiproliferative activity with an IC50 ranging from 20 to 40 nM at 72 hours. Decreased VEGF levels in cell culture supernatants.[2] | [2] |
| Hepatocellular Carcinoma Cell Lines | Exhibited time- and dose-dependent changes in VEGF gene expression. In HepG2 cells, 0.1 μM Panobinostat led to a 0.5-fold decrease in VEGF expression after 72 hours. In Hep3B cells, VEGF expression was induced at 24 hours but reduced to 0.2-fold of control at 48 hours with 0.1 μM.[5] | [5] | |
| Vorinostat (SAHA) | Mantle Cell Lymphoma Cell Lines | Inhibited the production of the angiogenic cytokine VEGF.[6] | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | In combination with silver nanoparticles, synergistically reduced VEGF levels.[7] | [7] | |
| Belinostat (PXD101) | Thyroid Cancer Cell Lines | Active against thyroid cancer cell lines and effective in preventing the growth of human thyroid cancer xenografts. While the direct effect on VEGF was not quantified, the study suggests a role in modulating pathways associated with cell growth and apoptosis.[1] | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines known to express VEGF (e.g., Hodgkin Lymphoma lines HDLM-2, KM-H2, L-428; Hepatocellular Carcinoma lines HepG2, Hep3B; Mantle Cell Lymphoma lines JeKo-1, Hbl-2, Granta-519) should be used.
-
Culture Conditions: Cells are to be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For hypoxia experiments, cells can be placed in a hypoxic chamber with 1% O2.
-
Drug Preparation: this compound, Panobinostat, Vorinostat, and Belinostat should be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to the desired final concentrations in the cell culture medium.
-
Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the HDAC inhibitors or vehicle control. Treatment duration can range from 24 to 72 hours.
Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF Quantification
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove cellular debris. For in vivo studies, blood is collected and processed to obtain plasma.
-
ELISA Procedure: A commercial human VEGF ELISA kit should be used according to the manufacturer's instructions.
-
Briefly, a 96-well plate pre-coated with a VEGF capture antibody is used.
-
Standards and samples (supernatants or plasma) are added to the wells and incubated.
-
After washing, a biotin-conjugated anti-human VEGF detection antibody is added.
-
Following another incubation and wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution is then added, and the color development is stopped with a stop solution.
-
The optical density is measured at 450 nm using a microplate reader.
-
A standard curve is generated to determine the concentration of VEGF in the samples.
-
Western Blot for HIF-1α and VEGF Protein Expression
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease inhibitors. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis can be performed to quantify the relative protein expression levels.
-
Conclusion
This compound, as a pan-HDAC inhibitor, holds therapeutic promise through its modulation of key oncogenic pathways, including the HIF-1α/VEGF axis. While direct quantitative preclinical data for this compound's effect on VEGF is an area for further investigation, clinical evidence and data from other pan-HDAC inhibitors like Panobinostat and Vorinostat strongly support its anti-angiogenic potential. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate and characterize the anti-angiogenic properties of this compound and other HDAC inhibitors.
References
- 1. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Inhibiting histone deacetylase as ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Histone deacetylase inhibitors enhance endothelial cell sprouting angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Histone deacetylase inhibitors reduce VEGF production and induce growth suppression and apoptosis in human mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmchemsci.com [jmchemsci.com]
A Preclinical Head-to-Head: The Synergistic Potential of Abexinostat and Proteasome Inhibitors in Lymphoma
A detailed analysis of the preclinical data supporting the combination of the pan-histone deacetylase inhibitor, Abexinostat, with proteasome inhibitors for the treatment of lymphoma. This guide provides an objective comparison of their combined efficacy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance anti-tumor efficacy and overcome resistance. In the realm of lymphoma treatment, a promising strategy involves the concurrent inhibition of two key cellular pathways: histone deacetylation and proteasome function. This guide delves into the preclinical evidence for combining this compound, a pan-histone deacetylase (HDAC) inhibitor, with proteasome inhibitors like bortezomib, presenting the quantitative data and experimental frameworks that underpin this therapeutic approach.
Mechanisms of Action: A Dual Assault on Cancer Cells
This compound exerts its anti-cancer effects by inhibiting a broad range of histone deacetylases.[1] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of tumor suppressor genes.[1] This process can induce cell cycle arrest and apoptosis in malignant cells.[1]
Proteasome inhibitors, such as bortezomib and carfilzomib, target the ubiquitin-proteasome pathway, a critical component of cellular protein degradation.[2][3] By blocking the proteasome, these agents cause an accumulation of misfolded and regulatory proteins, leading to endoplasmic reticulum stress and ultimately, apoptosis.[2] A key mechanism of action for bortezomib is the inactivation of the pro-survival NF-κB pathway.[4]
The combination of these two classes of drugs is hypothesized to create a synergistic effect, where the co-inhibition of these distinct but interconnected pathways leads to a more profound anti-tumor response than either agent alone.
Quantitative Analysis of Synergistic Efficacy
Preclinical studies have demonstrated a strong synergistic interaction between this compound (also known as PCI-24781) and the proteasome inhibitor bortezomib in various lymphoma cell lines. The synergy of this combination has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.
Table 1: Synergistic Activity of this compound and Bortezomib in Non-Hodgkin Lymphoma Cell Lines
| Cell Line | Histological Subtype | Combination Index (CI) | Interpretation |
| Ramos | Burkitt's Lymphoma | 0.19 - 0.6 | Strong Synergy |
| SUDHL4 | Diffuse Large B-cell Lymphoma | 0.19 - 0.6 | Strong Synergy |
| HF1 | Mantle Cell Lymphoma | 0.19 - 0.6 | Strong Synergy |
Data sourced from Bhalla et al., Clinical Cancer Research, 2009.[5]
The IC50 values, representing the concentration of a drug required to inhibit cell growth by 50%, further illustrate the potency of this compound in lymphoma cell lines.
Table 2: IC50 Values of this compound in Lymphoma Cell Lines
| Cell Line | Histological Subtype | IC50 of this compound (µM) |
| Ramos | Burkitt's Lymphoma | 0.5 |
| SUDHL4 | Diffuse Large B-cell Lymphoma | 0.8 |
| HF1 | Mantle Cell Lymphoma | 0.9 |
| L428 | Hodgkin Lymphoma | 1.4 |
Data sourced from Bhalla et al., Clinical Cancer Research, 2009.[5]
Evidence of Enhanced Apoptosis
The synergistic cytotoxicity of the this compound and bortezomib combination is largely attributed to a significant increase in apoptosis. This has been demonstrated through various experimental assays.
Table 3: Apoptosis Induction in Lymphoma Cell Lines with this compound and Bortezomib Combination
| Assay | Endpoint Measured | Observation with Combination Treatment |
| Annexin V/Propidium Iodide Staining | Percentage of apoptotic cells | Strong synergistic increase in apoptosis compared to single agents.[5] |
| Western Blot for Caspases | Cleavage of caspase-8, -9, and -3, and PARP | Increased cleavage, indicating enhanced activation of the apoptotic cascade.[5] |
| Mitochondrial Membrane Potential Assay | Mitochondrial depolarization | Increased mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.[5] |
Observations are based on the findings from Bhalla et al., Clinical Cancer Research, 2009.[5]
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and proteasome inhibitors can be visualized through the following diagrams, which illustrate the targeted signaling pathways and a typical experimental workflow for assessing synergy.
Caption: Synergistic apoptotic signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Deacetylase Inhibitor PCI-24781 Induces Caspase and ROS-Dependent Apoptosis Through NF-kB and is Synergistic with Bortezomib in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between Abexinostat and Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-resistance profiles between Abexinostat, a pan-histone deacetylase (HDAC) inhibitor, and other HDAC inhibitors (HDACis). While direct, head-to-head experimental data on this compound-induced cross-resistance is limited in publicly available literature, this document synthesizes existing knowledge on HDACi resistance mechanisms and cross-resistance patterns to offer a predictive analysis and a framework for empirical investigation.
Introduction to this compound and HDACi Resistance
This compound (PCI-24781) is an oral, broad-spectrum hydroxamic acid-based pan-HDAC inhibitor that has shown anti-tumor activity in a range of hematologic malignancies and solid tumors.[1][2] Like other targeted therapies, the efficacy of HDACis can be limited by the development of acquired resistance. Understanding the patterns of cross-resistance—where resistance to one HDACi confers resistance to others—is crucial for designing effective sequential treatment strategies and developing novel therapeutic combinations.
Potential Cross-Resistance Profile of this compound
The cross-resistance profile of an HDACi is often dependent on its chemical class and the specific mechanism of resistance developed by the cancer cells. As a hydroxamic acid-based inhibitor, it is plausible that resistance to this compound would confer cross-resistance to other inhibitors of the same class.
Studies on other hydroxamate-based HDACis, such as Vorinostat (SAHA), have shown that acquired resistance can lead to cross-resistance to other hydroxamates (e.g., Panobinostat) and aliphatic acid-class inhibitors, but not necessarily to structurally different classes like benzamides or cyclic peptides.[3][4] Conversely, cells made resistant to the cyclic peptide Romidepsin may remain sensitive to hydroxamates. This class-specific effect is a key consideration in predicting this compound's cross-resistance profile.
Table 1: Classification of Common HDAC Inhibitors
| Chemical Class | Examples | Likely Cross-Resistance with this compound (Hydroxamate) |
| Hydroxamic Acids | This compound, Vorinostat (SAHA), Panobinostat (LBH589), Belinostat (PXD101), Pracinostat | High |
| Cyclic Peptides | Romidepsin (FK228) | Low to Moderate |
| Benzamides | Entinostat (MS-275), Mocetinostat (MGCD0103) | Low to Moderate |
| Aliphatic Acids | Valproic Acid (VPA) | Moderate to High |
Mechanisms of Acquired Resistance to HDAC Inhibitors
The development of resistance to HDACis is a multifactorial process. The primary mechanisms are not specific to a single agent but are often shared across the class, and would likely apply to this compound.
Table 2: Common Mechanisms of HDACi Resistance
| Mechanism | Description | Potential Impact on Cross-Resistance |
| Increased Drug Efflux | Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and MRP1 (ABCC1), which actively pump the drug out of the cell, reducing its intracellular concentration.[5] | Broad cross-resistance to multiple classes of HDACis that are substrates of the overexpressed transporter. |
| Activation of Pro-Survival Signaling Pathways | Increased activity of pathways like PI3K/Akt/mTOR and MAPK, which promote cell survival and can counteract the pro-apoptotic effects of HDAC inhibition.[5] | Variable cross-resistance, depending on whether the downstream effectors of the activated pathway can compensate for the inhibitory effects of different HDACis. |
| Upregulation of Anti-Apoptotic Proteins | Increased expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1), which raises the threshold for inducing apoptosis.[5][6] | Likely to confer broad cross-resistance to most HDACis, as apoptosis induction is a common mechanism of action. |
| Epigenetic Compensation | Activation of redundant epigenetic pathways, such as increased DNA methylation or histone methylation, to re-silence tumor suppressor genes that were activated by the HDACi.[5] | May lead to a more selective pattern of cross-resistance, depending on the specific genes and pathways that are compensated. |
| Alterations in Histone Acetylation Dynamics | A failure to accumulate acetylated histones upon drug treatment, potentially due to altered histone acetyltransferase (HAT) or HDAC activity, though this is less commonly observed.[3] | Could lead to broad resistance to all HDACis that function by inhibiting deacetylation. |
Experimental Protocols
The following are generalized protocols for experimentally determining the cross-resistance profile of this compound in a laboratory setting.
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Cell Line Selection: Choose a cancer cell line that is initially sensitive to this compound (e.g., a lymphoma or breast cancer cell line).
-
Initial IC50 Determination: Perform a baseline cell viability assay (e.g., MTS or CellTiter-Glo) to determine the initial IC50 (half-maximal inhibitory concentration) of this compound for the parental cell line.
-
Dose Escalation: Culture the cells in the continuous presence of this compound, starting at a concentration of approximately IC20-IC30.
-
Sub-culturing: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium with each passage.
-
Selection of Resistant Clones: Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 5- to 10-fold higher than the initial IC50 of the parental line.
-
Verification of Resistance: Periodically perform IC50 assays to confirm the shift in sensitivity. A stable, resistant cell line should exhibit a significantly higher IC50 value compared to the parental line.
-
Drug-Free Culture: Once a resistant line is established, it is good practice to culture a batch in drug-free medium for several passages to ensure the resistance phenotype is stable and not transient.
Protocol 2: Assessment of Cross-Resistance via IC50 Assays
-
Cell Plating: Seed both the parental (sensitive) and the this compound-resistant cells into 96-well plates at an appropriate density.
-
Drug Treatment: Prepare serial dilutions of a panel of HDACis from different chemical classes (see Table 1). Treat the cells with a range of concentrations for each inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions.
-
Viability Assay: After incubation, measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot the dose-response curves for each HDACi in both the sensitive and resistant cell lines.
-
Calculate the IC50 value for each drug in each cell line using non-linear regression analysis.
-
Calculate the Resistance Factor (RF): RF = (IC50 in resistant cell line) / (IC50 in sensitive cell line). An RF value significantly greater than 1 indicates cross-resistance.
-
Visualizations
Experimental Workflow for Cross-Resistance Profiling
Caption: Workflow for developing an this compound-resistant cell line and assessing its cross-resistance to other HDACis.
Key Signaling Pathways in HDACi Resistance
Caption: Common mechanisms of resistance to HDAC inhibitors, including drug efflux and activation of pro-survival pathways.
References
- 1. Inhibiting Histone Deacetylase as a Means to Reverse Resistance to Angiogenesis Inhibitors: Phase I Study of this compound Plus Pazopanib in Advanced Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Acquired vorinostat resistance shows partial cross-resistance to 'second-generation' HDAC inhibitors and correlates with loss of histone acetylation and apoptosis but not with altered HDAC and HAT activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Abexinostat in Rituximab-Refractory Follicular Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abexinostat with other therapeutic alternatives for rituximab-refractory follicular lymphoma. The information is based on available clinical trial data and is intended to support research and development efforts in this therapeutic area.
Introduction to this compound and the Unmet Need in Follicular Lymphoma
Follicular lymphoma (FL) is the most common indolent non-Hodgkin lymphoma, characterized by a relapsing and remitting course. While the introduction of the anti-CD20 monoclonal antibody rituximab has significantly improved outcomes, a substantial number of patients eventually become refractory to rituximab-containing regimens, representing a significant clinical challenge.
This compound is an orally available, broad-spectrum histone deacetylase (HDAC) inhibitor.[1] Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins.[1] This results in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1] The unique pharmacokinetic profile of this compound, with its twice-daily dosing, allows for sustained exposure at concentrations effective for tumor cell killing.[2] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for the treatment of patients with relapsed or refractory follicular lymphoma who have received at least three prior lines of therapy.[2]
This guide will compare the efficacy and safety of this compound with other approved and emerging therapies for rituximab-refractory FL, including phosphoinositide 3-kinase (PI3K) inhibitors, immunomodulatory drugs (IMiDs), and chimeric antigen receptor (CAR) T-cell therapies.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the efficacy data from key clinical trials of this compound and its comparators in patients with relapsed or refractory follicular lymphoma.
Table 1: Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma
| Clinical Trial | N | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| Phase II (NCT01139454) | 16 | 56% | Not Reported | 20.5 months |
| FORERUNNER (NCT03600441) | 100 (NHL cohort, FL subset data) | 56% (in FL patients) | 5% (in all patients) | Not Reported |
Table 2: Efficacy of PI3K Inhibitors in Relapsed/Refractory Follicular Lymphoma
| Drug | Clinical Trial | N (FL patients) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| Copanlisib | CHRONOS-1 (NCT01660451) | 104 | 59% | 14% | 11.2 months |
| Duvelisib | DYNAMO (NCT01882803) | 83 | 42% | 1% | 8.3 months |
Table 3: Efficacy of Lenalidomide + Rituximab in Relapsed/Refractory Follicular Lymphoma
| Drug Combination | Clinical Trial | N (FL patients) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| Lenalidomide + Rituximab | AUGMENT (NCT01938001) | 295 | 78% | 34% | 39.4 months |
Table 4: Efficacy of CAR-T Cell Therapies in Relapsed/Refractory Follicular Lymphoma
| Drug | Clinical Trial | N (FL patients) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| Axicabtagene Ciloleucel | ZUMA-5 (NCT03105336) | 124 | 94% | 79% | 39.6 months |
| Tisagenleucel | ELARA (NCT03568461) | 94 | 86% | 69% | Not Reached |
| Lisocabtagene Maraleucel | TRANSCEND FL (NCT04245839) | 101 (3L+ FL) | 97% | 94% | Not Reached |
Comparative Safety Profiles
Table 5: Common Grade ≥3 Adverse Events (AEs) of this compound and Alternatives
| Drug/Therapy | Most Common Grade ≥3 Adverse Events (%) |
| This compound | Thrombocytopenia (80%), Neutropenia (27%), Anemia (12%)[3] |
| Copanlisib | Hyperglycemia (41%), Hypertension (24%), Neutropenia (24%) |
| Duvelisib | Neutropenia (25%), Diarrhea (15%), Anemia (15%), Thrombocytopenia (12%)[4] |
| Lenalidomide + Rituximab | Neutropenia (50%), Leukopenia (7%), Thrombocytopenia (not specified)[5] |
| Axicabtagene Ciloleucel | Neutropenia (34%), Anemia (29%), Cytokine Release Syndrome (CRS) (7%), Neurologic Events (21%) |
| Tisagenleucel | Neutropenia (30%), Anemia (14%), CRS (0%), Neurologic Events (1%)[6] |
| Lisocabtagene Maraleucel | Neutropenia (not specified), CRS (1%), Neurologic Events (2%)[7] |
Detailed Experimental Protocols
A summary of the methodologies for key clinical trials is provided below. For complete details, please refer to the respective clinical trial identifiers.
This compound: FORERUNNER Study (NCT03600441)
-
Study Design: An open-label, single-arm, Phase II study.[8]
-
Patient Population: Patients with relapsed or refractory follicular lymphoma who have received at least three prior lines of therapy.[8]
-
Treatment Regimen: this compound 80 mg administered orally twice daily (BID) on a "one week on, one week off" schedule.[8]
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) according to the Lugano 2014 classification.[9][10]
Copanlisib: CHRONOS-1 Study (NCT01660451)
-
Study Design: A Phase II, single-arm, open-label study.[11]
-
Patient Population: Patients with relapsed or refractory indolent B-cell lymphoma, including follicular lymphoma, who had received at least two prior therapies.[12]
-
Treatment Regimen: Copanlisib 60 mg administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[13][14]
-
Primary Endpoint: ORR, assessed by an independent review committee according to the International Working Group response criteria.[11]
Duvelisib: DYNAMO Study (NCT01882803)
-
Study Design: A Phase II, single-arm, open-label study.[15][16]
-
Patient Population: Patients with indolent non-Hodgkin lymphoma refractory to both rituximab and chemotherapy or radioimmunotherapy.[15][16]
-
Treatment Regimen: Duvelisib 25 mg administered orally twice daily in 28-day cycles.[15][16]
-
Primary Endpoint: ORR assessed by an IRC based on the revised International Working Group criteria.[15][16]
Lenalidomide + Rituximab: AUGMENT Study (NCT01938001)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter study.[17][18]
-
Patient Population: Patients with relapsed or refractory follicular or marginal zone lymphoma who were not refractory to rituximab.[17]
-
Treatment Regimen: Lenalidomide (20 mg/day on days 1-21 of each 28-day cycle for up to 12 cycles) plus rituximab versus placebo plus rituximab.[5][17]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an IRC based on the 2007 IWG criteria.[17]
Axicabtagene Ciloleucel: ZUMA-5 Study (NCT03105336)
-
Study Design: A Phase II, single-arm, multicenter trial.[19][20]
-
Patient Population: Adults with relapsed or refractory indolent non-Hodgkin lymphoma (including follicular lymphoma) after two or more prior lines of therapy.[20]
-
Treatment Regimen: A single infusion of axicabtagene ciloleucel (2 x 10^6 CAR T-cells/kg) following conditioning chemotherapy.[20]
-
Primary Endpoint: ORR as assessed by an IRC per the Lugano classification.[20]
Tisagenleucel: ELARA Study (NCT03568461)
-
Study Design: A Phase II, single-arm, multicenter, open-label trial.[21][22]
-
Patient Population: Adults with relapsed or refractory follicular lymphoma after two or more treatment lines.[21]
-
Treatment Regimen: A single infusion of tisagenleucel following lymphodepleting chemotherapy.[21]
-
Primary Endpoint: Complete Response Rate (CRR) based on the Lugano classification.[22]
Lisocabtagene Maraleucel: TRANSCEND FL Study (NCT04245839)
-
Study Design: A Phase II, open-label, multicenter study.[7]
-
Patient Population: Patients with relapsed or refractory follicular lymphoma, including those with high-risk features in the second line.[7]
-
Treatment Regimen: A single intravenous infusion of lisocabtagene maraleucel at a target dose of 100 x 10^6 CAR-positive T cells, following lymphodepleting chemotherapy.[23]
-
Primary Endpoint: ORR assessed by an IRC.[7]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
PI3K Signaling Pathway in Follicular Lymphoma
Caption: Simplified PI3K signaling pathway in follicular lymphoma.
CAR-T Cell Therapy Workflow
Caption: General workflow for CAR-T cell therapy.
Conclusion
This compound has demonstrated meaningful clinical activity in patients with relapsed or refractory follicular lymphoma, offering a potential new oral treatment option. When compared to other available therapies, this compound shows a distinct efficacy and safety profile. PI3K inhibitors offer another oral treatment avenue, though with a different set of potential toxicities. The combination of lenalidomide and rituximab provides a chemotherapy-free option with impressive progression-free survival. CAR-T cell therapies have shown remarkable efficacy, with high rates of durable complete responses, but are associated with unique and potentially severe toxicities and logistical complexities. The choice of therapy for a patient with rituximab-refractory follicular lymphoma will depend on a variety of factors, including prior therapies, disease characteristics, patient comorbidities, and treatment goals. The data presented in this guide can serve as a valuable resource for researchers and clinicians in the ongoing effort to improve outcomes for patients with this challenging disease.
References
- 1. AUGMENT: A randomized, phase 3 trial in patients with relapsed/refractory (R/R) indolent non-Hodgkin lymphoma (iNHL) to compare efficacy and safety of lenalidomide plus rituximab (R<sup>2</sup>) versus placebo plus rituximab. - ASCO [asco.org]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound granted FDA's Fast Track designation for the treatment of patients with relapsed or refractory follicular lymphoma [lymphomahub.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. Lisocabtagene maraleucel in follicular lymphoma: the phase 2 TRANSCEND FL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ichgcp.net [ichgcp.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Recommendations for initial evaluation, staging, and response assessment of Hodgkin and non-Hodgkin lymphoma: the Lugano classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aliqopa (copanlisib) for the Treatment of Relapsed Follicular Lymphoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ashpublications.org [ashpublications.org]
- 18. AUGMENT: A Phase III Study of Lenalidomide Plus Rituximab Versus Placebo Plus Rituximab in Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 20. Axicabtagene ciloleucel in relapsed or refractory indolent non-Hodgkin lymphoma (ZUMA-5): a single-arm, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Durable response after tisagenlecleucel in adults with relapsed/refractory follicular lymphoma: ELARA trial update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ELARA: A phase II, single-arm, multicenter, open-label trial investigating the efficacy and safety of tisagenlecleucel in adult patients with refractory/relapsed follicular lymphoma (r/r FL). - ASCO [asco.org]
- 23. io.nihr.ac.uk [io.nihr.ac.uk]
A Comparative Analysis of the Safety Profiles of Abexinostat and Romidepsin for Researchers and Drug Development Professionals
An objective examination of two prominent histone deacetylase (HDAC) inhibitors, Abexinostat and romidepsin, reveals distinct safety profiles crucial for consideration in clinical research and drug development. This guide synthesizes data from clinical trials to provide a comparative overview of their adverse event profiles, supported by experimental methodologies and an exploration of their underlying mechanisms of action.
Both this compound, a novel oral pan-HDAC inhibitor, and romidepsin, a potent, bicyclic class I selective HDAC inhibitor, have demonstrated therapeutic potential in oncology, particularly in hematologic malignancies.[1][2] However, their administration is associated with a range of adverse events that warrant careful evaluation. This guide aims to provide a data-driven comparison to inform preclinical and clinical research strategies.
Comparative Safety Profile: this compound vs. Romidepsin
The safety profiles of this compound and romidepsin have been characterized in multiple clinical trials. The following tables summarize the incidence of common and high-grade (Grade ≥3) treatment-emergent adverse events (TEAEs) observed in key studies.
Table 1: Comparison of Common Treatment-Emergent Adverse Events (Any Grade)
| Adverse Event | This compound (NCT03934567)[3] | Romidepsin (Pivotal PTCL Trial)[4][5] |
| Hematologic | ||
| Thrombocytopenia | 85.6% | 47% |
| Neutropenia | 58.9% | Not specified |
| Leukopenia | 52.2% | 47% |
| Anemia | 48.9% | 40% |
| Non-Hematologic | ||
| Nausea | 50.0% | 51% |
| Diarrhea | 46.7% | Not specified |
| Fatigue | Not specified | 40% |
| Vomiting | Not specified | 19% |
| Anorexia | Not specified | 21% |
| Infections | Not specified | 34% |
Table 2: Comparison of High-Grade (Grade ≥3) Treatment-Emergent Adverse Events
| Adverse Event | This compound (Phase II, R/R FL)[3] | Romidepsin (Pivotal PTCL Trial)[5] |
| Hematologic | ||
| Thrombocytopenia | 37.8% | 24% |
| Neutropenia | 23.3% | 20% |
| Leukopenia | 7.8% | Not specified |
| Lymphopenia | 5.6% | Not specified |
| Anemia | Not specified | Not specified |
| Non-Hematologic | ||
| Infections | Not specified | 19% |
Mechanism of Action and Signaling Pathways
Both this compound and romidepsin function as histone deacetylase (HDAC) inhibitors, which leads to the accumulation of acetylated histones and non-histone proteins, ultimately resulting in the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells.[1][6] However, their specific targets and downstream effects present some distinctions.
This compound is a pan-HDAC inhibitor, affecting a broad range of HDAC enzymes.[3] A key aspect of its mechanism involves the downregulation of the DNA repair protein RAD51, which may contribute to its synergistic effects with DNA-damaging agents.[7][8][9]
Romidepsin is a prodrug that, once activated within the cell, selectively inhibits class I HDACs.[6][10] Its downstream effects include the activation of stress-activated protein kinase pathways and the inhibition of pro-survival pathways such as PI3K/AKT/mTOR and β-catenin.[11]
References
- 1. Safety and efficacy of this compound, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Romidepsin for the treatment of relapsed/refractory peripheral T-cell lymphoma: pivotal study update demonstrates durable responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 7. Time dependent modulation of tumor radiosensitivity by a pan HDAC inhibitor: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inhibitor PCI-24781 decreases RAD51 expression and inhibits homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of nasopharyngeal carcinoma cells with the histone-deacetylase inhibitor this compound: cooperative effects with cis-platin and radiotherapy on patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Abexinostat
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Abexinostat is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent cytotoxic agent, stringent adherence to PPE protocols is mandatory. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Compound Receipt and Storage | - Nitrile gloves (double gloving recommended) |
| Weighing and Solution Preparation | - Nitrile gloves (double gloving) - Disposable gown with tight-fitting cuffs - Safety glasses with side shields or goggles - A fit-tested N95 respirator or higher |
| In Vitro / In Vivo Administration | - Nitrile gloves (double gloving) - Disposable gown with tight-fitting cuffs - Safety glasses with side shields or goggles |
| Waste Disposal | - Nitrile gloves (double gloving) - Disposable gown - Safety glasses or goggles |
| Spill Cleanup | - Nitrile gloves (double gloving) - Disposable gown - Safety glasses or goggles - A fit-tested N95 respirator or higher - Shoe covers |
Occupational Exposure and Control Banding
Currently, a specific Occupational Exposure Limit (OEL) for this compound has not been established. In the absence of a formal OEL, the principle of "as low as reasonably practicable" (ALARP) should be followed.
For potent pharmaceutical compounds lacking an OEL, a control banding strategy is often employed.[1] Control banding is a method of assigning chemicals to categories or "bands" based on their hazard potential, which then corresponds to a specific set of control measures.[1] Given that this compound is a cytotoxic histone deacetylase (HDAC) inhibitor, it would likely fall into a high-potency category, requiring stringent containment and handling procedures.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safe operational procedures.
A workflow diagram for the safe handling and disposal of this compound.
Experimental Protocols
Preparation of this compound Stock Solution (Example)
-
Designate Work Area: All handling of solid this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. The work surface should be covered with absorbent, plastic-backed paper.
-
Don PPE: Wear appropriate PPE as outlined in the table above (double gloves, gown, eye protection, and respirator).
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance within the ventilated enclosure. Use anti-static weighing paper or a tared vial to prevent dispersal of the powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial containing the this compound powder. Cap the vial securely and vortex until the compound is completely dissolved.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings. Store at the recommended temperature, typically -20°C or -80°C, in a secondary container.
-
Decontamination: Decontaminate the balance and surrounding work surfaces with a suitable decontamination solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water). Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Sharps Waste: All needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."[2]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled, sealed, and leak-proof container. Organic solvent waste should be collected separately. Both should be disposed of as hazardous chemical waste according to institutional guidelines.[3]
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and plasticware, must be placed in a designated, leak-proof plastic bag or container labeled "Cytotoxic Waste."[3] This waste should be incinerated at a licensed hazardous waste facility.
-
Empty Vials: Empty this compound vials should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed vial can then be disposed of as solid waste.[3]
By adhering to these safety and logistical guidelines, researchers can significantly mitigate the risks associated with handling the potent cytotoxic agent, this compound, ensuring a safe and controlled laboratory environment. Always consult your institution's specific safety protocols and guidelines in conjunction with this information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
